molecular formula C13H19NO4S B15560182 Probenecid-d7

Probenecid-d7

カタログ番号: B15560182
分子量: 292.40 g/mol
InChIキー: DBABZHXKTCFAPX-MADFRBAASA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Probenecid-d7 is a useful research compound. Its molecular formula is C13H19NO4S and its molecular weight is 292.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C13H19NO4S

分子量

292.40 g/mol

IUPAC名

4-[1,1,2,2,3,3,3-heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid

InChI

InChI=1S/C13H19NO4S/c1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16)/i1D3,3D2,9D2

InChIキー

DBABZHXKTCFAPX-MADFRBAASA-N

製品の起源

United States

Foundational & Exploratory

Technical Guide: Physical and Chemical Properties of Probenecid-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Probenecid-d7, a deuterated analog of Probenecid. Given that this compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies, this document also includes comparative data for non-deuterated Probenecid and outlines general experimental protocols for the determination of key physical properties.

Introduction

Probenecid is a uricosuric agent that increases the excretion of uric acid and is used in the treatment of gout.[1] It functions by inhibiting the renal tubular reabsorption of urate.[1] this compound is a stable, isotopically labeled version of Probenecid, in which seven hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis (LC-MS/MS) of Probenecid in biological matrices. The use of a deuterated internal standard is critical for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of bioanalytical methods.

Chemical and Physical Properties

Table 1: General and Chemical Properties

PropertyThis compoundProbenecid
Chemical Name 4-[N,N-di(propyl-d7)sulfamoyl]benzoic acid4-(Dipropylsulfamoyl)benzoic acid
Molecular Formula C₁₃H₁₂D₇NO₄S[2][3]C₁₃H₁₉NO₄S[4][5]
Molecular Weight 292.40 g/mol [2][3]285.36 g/mol [6]
CAS Number Not available (Unlabelled: 57-66-9)57-66-9[6]
Appearance White to off-white solid (presumed)White or nearly white, fine, crystalline powder[6][7]

Table 2: Physical Properties

PropertyThis compoundProbenecid
Melting Point Data not publicly available194-196 °C[6][8]
Boiling Point Data not publicly available438.0 ± 47.0 °C (Predicted)[6]
Solubility Data not publicly available (expected to be similar to Probenecid)Water: Practically insoluble (<0.1 g/100 mL at 20 °C)[6][8] Dilute Acids: Practically insoluble[6] Dilute Alkali (e.g., 1M NaOH): Soluble (50 mg/mL)[8] Organic Solvents: - DMSO: ~30 mg/mL[4] - DMF: ~30 mg/mL[4] - Ethanol: ~10 mg/mL[4] - Methanol: Slightly soluble[6] - Acetone: Soluble[6] - Chloroform: Soluble[8]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not published. However, the following are standard methodologies that would be employed for a crystalline pharmaceutical compound.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which a crystalline solid melts and is a key indicator of purity.

Methodology:

  • Sample Preparation: The this compound solid is finely powdered using a mortar and pestle to ensure uniform heat distribution. The sample must be thoroughly dry, as moisture can depress the melting point.[9]

  • Capillary Tube Loading: The open end of a glass capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the solid into the closed end.[10][11] The packed sample height should be approximately 1-2 mm for optimal results.[10][12]

  • Measurement: The loaded capillary tube is placed in a melting point apparatus.

  • Heating: For an unknown compound, a preliminary rapid heating is performed to determine an approximate melting range.[13] For a more precise measurement, a fresh sample is heated at a slower rate (e.g., 1-2 °C per minute) starting from a temperature about 10-15 °C below the approximate melting point.[12][13]

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[10] For a pure compound, this range is typically narrow (≤ 1 °C).[12]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., on a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any loss of solvent or change in temperature during this step.

  • Quantification: The concentration of this compound in the clear, saturated supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.

  • Result Expression: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or µg/mL) at the specified temperature.

Visualization of Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a deuterated internal standard like this compound, ensuring its identity, purity, and suitability for use in regulated bioanalysis.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Assessment cluster_qc Quality Control & Final Product start Starting Materials (Probenecid Precursor) synthesis Isotopic Labeling (Deuterium Incorporation) start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Confirm Molecular Weight - Isotopic Enrichment purification->ms nmr Nuclear Magnetic Resonance (NMR) - Confirm Structure - Position of Deuterium Labels purification->nmr hplc HPLC/UPLC - Chemical Purity purification->hplc ftir FT-IR Spectroscopy - Functional Group Analysis purification->ftir phys_prop Physical Property Testing - Melting Point - Appearance ms->phys_prop nmr->phys_prop hplc->phys_prop ftir->phys_prop coa Certificate of Analysis (CoA) Generation phys_prop->coa final_product Qualified this compound Internal Standard coa->final_product

Caption: Workflow for the synthesis and quality control of this compound.

Conclusion

This compound is a critical tool for the accurate quantification of Probenecid in research and drug development. While comprehensive physical property data for the deuterated form is not as widely published as for the parent compound, its chemical properties are well-defined. The experimental protocols outlined in this guide provide a framework for the determination of its key physical characteristics. The characterization workflow ensures that this compound meets the high standards of identity, purity, and isotopic enrichment required for its use as an internal standard in regulated bioanalytical studies.

References

The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism and Application of Probenecid-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of quantitative bioanalysis, particularly within the realms of drug discovery, development, and clinical pharmacokinetics, the precision and reliability of analytical data are paramount. The use of stable isotope-labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the benchmark for achieving the highest levels of accuracy and precision. This technical guide provides an in-depth exploration of the core principles behind the use of deuterated internal standards, with a specific focus on Probenecid-d7. We will delve into the mechanism of action that makes deuterated standards the preferred choice, present detailed experimental protocols for the quantification of probenecid (B1678239), and summarize the expected quantitative performance of a validated bioanalytical method. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals seeking to implement robust and reliable bioanalytical assays.

Introduction: The Critical Role of Internal Standards in Quantitative Bioanalysis

Quantitative analysis of drugs and their metabolites in biological matrices is a cornerstone of pharmaceutical development. However, the inherent complexity of these matrices, coupled with the multi-step nature of the analytical process, introduces significant potential for variability. Sources of error can arise from sample preparation, chromatographic separation, and mass spectrometric detection. To mitigate these variabilities and ensure the accuracy of the results, an internal standard (IS) is incorporated into the analytical workflow.

An ideal internal standard is a compound that behaves chemically and physically identically to the analyte of interest throughout the entire analytical procedure but is distinguishable by the detector. This allows the IS to compensate for fluctuations in extraction recovery, injection volume, and matrix effects. Stable isotope-labeled (SIL) compounds, particularly deuterated analogs of the analyte, are widely regarded as the "gold standard" for use as internal standards in LC-MS/MS assays.

The Mechanism of Action of Deuterated Internal Standards

The efficacy of a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the unlabeled analyte, probenecid. The substitution of hydrogen atoms with deuterium (B1214612) atoms results in a molecule with a higher mass-to-charge ratio (m/z) that is easily differentiated by the mass spectrometer. However, this substitution has a negligible effect on the compound's polarity, solubility, and chromatographic retention time.

This near-identity ensures that the deuterated internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. Consequently, any variation in the analytical process that affects the analyte will proportionally affect the internal standard. By calculating the ratio of the analyte's response to the internal standard's response, these variations are normalized, leading to a highly precise and accurate quantification of the analyte.

Probenecid: A Brief Overview of its Biological Mechanism of Action

Probenecid is a uricosuric agent used in the treatment of gout. Its primary mechanism of action involves the inhibition of organic anion transporters (OATs) in the renal tubules, specifically OAT1 and OAT3 on the basolateral membrane and the urate transporter 1 (URAT1) on the apical membrane. By inhibiting URAT1, probenecid blocks the reabsorption of uric acid from the renal tubules back into the bloodstream, thereby increasing its excretion in the urine and lowering serum uric acid levels. The inhibition of OAT1 and OAT3 reduces the tubular secretion of various drugs, including penicillins and cephalosporins, leading to increased plasma concentrations of these co-administered drugs.

G Figure 1: Mechanism of Probenecid in the Renal Proximal Tubule cluster_0 Renal Proximal Tubule Cell cluster_1 Bloodstream cluster_2 Urine OAT {Organic Anion Transporters (OAT1/3)|Basolateral Membrane} UricAcid_filtrate Uric Acid (in filtrate) URAT1 {Urate Transporter 1 (URAT1)|Apical Membrane} Probenecid_blood Probenecid (from blood) URAT1->Probenecid_blood Inhibition Probenecid_blood->OAT Inhibition UricAcid_filtrate->URAT1 Reabsorption (blocked) Increased_UricAcid_Excretion Increased Uric Acid Excretion Drugs_blood Drugs (e.g., Penicillin) (from blood) Drugs_blood->OAT Secretion (blocked) Increased_Drug_Levels Increased Drug Levels

A diagram of Probenecid's mechanism in the kidney.

Experimental Protocol: Quantitative Analysis of Probenecid using this compound by LC-MS/MS

This section outlines a typical experimental protocol for the quantitative analysis of probenecid in human plasma using this compound as an internal standard. The method is based on protein precipitation followed by LC-MS/MS analysis.

Materials and Reagents
  • Probenecid reference standard

  • This compound internal standard

  • Human plasma (K2EDTA as anticoagulant)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Preparation of Stock and Working Solutions
  • Probenecid Stock Solution (1 mg/mL): Accurately weigh and dissolve probenecid in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Probenecid Working Solutions: Prepare serial dilutions of the probenecid stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • This compound Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound working solution (100 ng/mL).

  • Vortex briefly to mix.

  • Add 150 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
ParameterCondition

An In-depth Technical Guide to the Synthesis and Manufacturing of Deuterated Probenecid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium (B1214612), is a powerful strategy in drug development to enhance the pharmacokinetic and metabolic profiles of active pharmaceutical ingredients (APIs). Probenecid (B1678239), a uricosuric agent used in the treatment of gout, undergoes metabolism primarily through oxidation of its N-propyl side chains. This technical guide outlines a comprehensive approach to the synthesis and manufacturing of deuterated probenecid, focusing on the strategic incorporation of deuterium at the metabolically susceptible N-propyl positions to potentially improve its therapeutic properties. This document provides proposed synthetic routes, detailed experimental protocols, analytical methodologies for characterization, and a discussion of the underlying rationale.

Introduction: The Rationale for Deuterating Probenecid

Probenecid, chemically known as 4-(dipropylsulfamoyl)benzoic acid, functions by inhibiting the renal tubular reabsorption of uric acid. Its clinical efficacy is well-established; however, like many xenobiotics, it is subject to metabolic processes that can influence its duration of action and inter-individual variability.

The primary metabolic pathways of probenecid involve the oxidation of its N,N-dipropyl side chains and the glucuronidation of the carboxylic acid moiety. Crucially, the aromatic ring of probenecid does not undergo oxidation[1]. The oxidation of the alkyl chains represents a metabolic "soft spot." By replacing the hydrogen atoms on these propyl groups with deuterium, the carbon-deuterium (C-D) bonds, being stronger than carbon-hydrogen (C-H) bonds, can slow down the rate of enzymatic cleavage by cytochrome P450 enzymes. This phenomenon, known as the kinetic isotope effect (KIE), can lead to:

  • Reduced metabolic clearance: A slower rate of metabolism can lead to a longer plasma half-life.

  • Increased drug exposure: A slower metabolism can result in higher systemic concentrations of the active drug.

  • Improved pharmacokinetic profile: Deuteration may lead to more predictable drug levels among patients.

  • Potentially reduced dosing frequency: A longer half-life could allow for less frequent administration, improving patient compliance.

This guide details a proposed pathway for the synthesis of deuterated probenecid, targeting the N-propyl groups for deuteration.

Metabolic Pathway of Probenecid

Understanding the metabolic fate of probenecid is fundamental to a rational design of its deuterated analogue. The primary metabolic transformations occur at the N-propyl side chains, leading to various oxidized metabolites.

G Metabolic Pathway of Probenecid Probenecid Probenecid Metabolism CYP450 Oxidation (Side Chain) Probenecid->Metabolism Glucuronidation UGT Conjugation (Carboxylic Acid) Probenecid->Glucuronidation Hydroxylated_Metabolites Hydroxylated Metabolites (2- and 3-hydroxy) Metabolism->Hydroxylated_Metabolites N_Depropylation Mono-N-depropylation Metabolism->N_Depropylation Carboxy_Metabolite Carboxy Metabolite Hydroxylated_Metabolites->Carboxy_Metabolite Acyl_Glucuronide Probenecid Acyl Glucuronide Glucuronidation->Acyl_Glucuronide

Caption: Metabolic pathway of Probenecid.

Proposed Synthesis and Manufacturing Workflow

A specific, publicly available protocol for the synthesis of deuterated probenecid is not documented. Therefore, a robust synthetic strategy is proposed based on established chemical principles. The most direct approach involves the synthesis of a deuterated intermediate, di-n-propyl-d14-amine (B1458496), followed by its condensation with 4-carboxybenzenesulfonamide.

G Proposed Synthetic Workflow for Deuterated Probenecid cluster_0 Synthesis of Deuterated Intermediate cluster_1 Final Product Synthesis cluster_2 Purification and Analysis Propylamine n-Propylamine Deuteration Ruthenium-Catalyzed H/D Exchange (D2O or d-isopropanol) Propylamine->Deuteration Deuterated_Propylamine n-Propylamine-d7 Deuteration->Deuterated_Propylamine Amidation Amidation Deuterated_Propylamine->Amidation Propionyl_Chloride Propionyl-d5-chloride Propionyl_Chloride->Amidation Propionamide N-(Propyl-d7)-propionamide-d5 Amidation->Propionamide Reduction Reduction (e.g., LiAlD4) Propionamide->Reduction Deuterated_DPA Di-n-propyl-d14-amine Reduction->Deuterated_DPA Condensation Condensation Deuterated_DPA->Condensation CBSA 4-Carboxybenzenesulfonamide CBSA->Condensation Deuterated_Probenecid Deuterated Probenecid Condensation->Deuterated_Probenecid Purification Purification (Recrystallization) Deuterated_Probenecid->Purification Analysis Analytical Characterization (NMR, MS, HPLC) Purification->Analysis Final_Product Final Deuterated API Analysis->Final_Product

Caption: Proposed synthetic workflow for deuterated probenecid.

Experimental Protocols

The following are detailed, illustrative protocols for the key steps in the proposed synthesis of deuterated probenecid.

Synthesis of Di-n-propyl-d14-amine (Illustrative Protocol)

This protocol is adapted from general methods for the deuteration of amines using a ruthenium catalyst.[1][2][3]

Materials:

Procedure:

  • To a dry, inert atmosphere glovebox or Schlenk line, add di-n-propylamine (1 equivalent) and Shvo's catalyst (0.02 equivalents) to a pressure-rated reaction vessel.

  • Add anhydrous toluene and deuterated isopropanol (as the deuterium source).

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture to 110-130 °C with vigorous stirring for 24-48 hours.

  • Monitor the reaction progress by taking aliquots and analyzing by GC-MS to determine the extent of deuteration.

  • Upon completion, cool the reaction mixture to room temperature.

  • The catalyst can be precipitated by the addition of a non-polar solvent like hexane (B92381) and removed by filtration.

  • The filtrate is then concentrated under reduced pressure, and the resulting deuterated di-n-propylamine is purified by distillation.

Synthesis of 4-Carboxybenzenesulfonamide

This intermediate can be synthesized from p-toluenesulfonyl chloride.[4]

Materials:

Procedure:

  • Ammonolysis: Dissolve p-toluenesulfonyl chloride in toluene and add it to a stirred solution of aqueous ammonia. The reaction is typically exothermic and should be controlled. Stir at room temperature until the reaction is complete (monitored by TLC). The resulting p-toluenesulfonamide (B41071) precipitates and can be collected by filtration.

  • Oxidation: Suspend the p-toluenesulfonamide in an aqueous solution of sodium hydroxide. Heat the mixture and add potassium permanganate portion-wise. Reflux the mixture until the purple color of the permanganate disappears.

  • Work-up: Cool the reaction mixture and filter to remove manganese dioxide. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 4-carboxybenzenesulfonamide.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from water or an ethanol/water mixture to yield the pure product.

Synthesis of Deuterated Probenecid

This final step involves the condensation of the two key intermediates.

Materials:

Procedure:

  • Suspend 4-carboxybenzenesulfonamide (1 equivalent) in the chosen solvent.

  • Add the base (e.g., pyridine, 2-3 equivalents) and stir until a clear solution is obtained.

  • To this solution, add di-n-propyl-d14-amine (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by LC-MS).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with a mineral acid (e.g., HCl) to precipitate the crude deuterated probenecid.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the final, purified deuterated probenecid.

Quantitative Data (Illustrative)

Due to the absence of specific literature on the synthesis of deuterated probenecid, the following table presents illustrative quantitative data based on typical yields for analogous reactions.

ParameterValueNotes
Di-n-propyl-d14-amine Synthesis
Yield60-80%Dependent on catalyst efficiency and reaction time.
Isotopic Purity>98% DAchievable with optimized conditions and sufficient reaction time.
Chemical Purity>99%After purification by distillation.
4-Carboxybenzenesulfonamide Synthesis
Yield80-90%Based on reported multi-step syntheses.[4]
Purity>98%After recrystallization.
Deuterated Probenecid Synthesis
Yield75-90%Condensation reactions of this type are generally high-yielding.
Final Product Purity>99.5%After recrystallization, meeting pharmaceutical standards.
Isotopic Enrichment>98% DMaintained from the deuterated starting material.

Analytical Characterization

A comprehensive analytical strategy is essential to confirm the identity, purity, and isotopic enrichment of the final deuterated probenecid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: This technique will be used to confirm the absence or significant reduction of proton signals at the N-propyl positions. The integration of any residual proton signals will allow for the calculation of the degree of deuteration.[6]

  • ²H NMR: A deuterium NMR spectrum will show signals corresponding to the deuterium atoms at the N-propyl positions, confirming their presence and providing information about their chemical environment.[7]

  • ¹³C NMR: The carbon spectrum will confirm the overall carbon skeleton of the molecule.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): This will be used to determine the exact mass of the deuterated probenecid molecule, confirming the incorporation of the expected number of deuterium atoms.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for both qualitative and quantitative analysis. It can be used to assess the purity of the final product and to develop bioanalytical methods for pharmacokinetic studies.[8][9][10] The mass difference between the deuterated and non-deuterated probenecid allows for their easy differentiation.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection will be employed to determine the chemical purity of the final product. A validated HPLC method can be used for quality control during manufacturing.

Conclusion

The synthesis and manufacturing of deuterated probenecid present a viable strategy for potentially improving the therapeutic profile of this established medication. By targeting the metabolically labile N-propyl groups for deuteration, it is hypothesized that the resulting molecule will exhibit a slower rate of metabolism, leading to an improved pharmacokinetic profile. This technical guide provides a comprehensive, albeit proposed, framework for the synthesis, manufacturing, and analytical characterization of deuterated probenecid. The successful development of such a molecule could offer significant clinical benefits for patients with gout and other conditions where probenecid is indicated. Further research and development are warranted to validate these proposed methods and to fully evaluate the therapeutic potential of deuterated probenecid.

References

An In-depth Technical Guide to the Core Differences Between Probenecid and Probenecid-d7

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Probenecid (B1678239) is a well-established uricosuric agent used in the treatment of gout and hyperuricemia.[1] It functions by inhibiting the renal tubular reabsorption of uric acid, thereby increasing its excretion.[2] Additionally, Probenecid is known to inhibit the renal excretion of various drugs, a property that has been utilized to enhance the efficacy of certain antibiotics like penicillin.[2][3] Probenecid-d7 is a deuterated analog of Probenecid, meaning that seven hydrogen atoms in the molecule have been replaced by deuterium (B1214612), a stable isotope of hydrogen. This guide provides a detailed technical comparison of Probenecid and this compound, focusing on their chemical properties, mechanism of action, and the anticipated impact of deuteration on its pharmacokinetic and pharmacodynamic profiles.

Chemical and Physical Properties

Probenecid and this compound share the same core molecular structure, with the key difference being the substitution of seven hydrogen atoms with deuterium in this compound. The exact positions of the deuterium atoms in commercially available this compound are on the two propyl groups. This specific deuteration is critical as the alkyl side chains are known sites of metabolic oxidation.[4]

PropertyProbenecidThis compoundReference(s)
Chemical Name 4-[(Dipropylamino)sulfonyl]benzoic acid4-{[Di(propyl-d7)amino]sulfonyl}benzoic acid[5]
CAS Number 57-66-92012598-90-0[5][6]
Molecular Formula C₁₃H₁₉NO₄SC₁₃H₁₂D₇NO₄S[5][7]
Molecular Weight 285.36 g/mol 292.40 g/mol [2][7]
Appearance White or almost white crystalline powderNot specified, presumed to be similar to Probenecid[5]

Mechanism of Action

Both Probenecid and this compound are expected to exhibit the same primary mechanism of action. Probenecid exerts its effects by inhibiting key organic anion transporters in the renal tubules.[4]

  • Inhibition of Urate Transporter 1 (URAT1): Probenecid competitively inhibits URAT1, a transporter responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream. This inhibition leads to increased urinary excretion of uric acid and a reduction in serum uric acid levels.[2]

  • Inhibition of Organic Anion Transporters 1 and 3 (OAT1 and OAT3): Probenecid also inhibits OAT1 and OAT3, which are involved in the tubular secretion of a wide range of drugs, including penicillins and cephalosporins. By blocking these transporters, Probenecid increases the plasma concentrations and prolongs the half-life of co-administered drugs that are substrates of OAT1 and OAT3.[4]

The following diagram illustrates the signaling pathway of Probenecid's action on renal uric acid reabsorption.

cluster_renal_tubule Renal Proximal Tubule Cell Uric Acid in Lumen Uric Acid in Lumen URAT1 URAT1 Uric Acid in Lumen->URAT1 Reabsorption Uric Acid in Cell Uric Acid in Cell URAT1->Uric Acid in Cell Uric Acid in Blood Uric Acid in Blood Uric Acid in Cell->Uric Acid in Blood Probenecid Probenecid / this compound Probenecid->URAT1 Inhibition

Caption: Probenecid's inhibition of URAT1 in the renal tubule.

Pharmacokinetics: The Impact of Deuteration

The primary differences between Probenecid and this compound are expected to arise from the kinetic isotope effect on their metabolism. Probenecid is extensively metabolized through two main pathways: oxidation of the alkyl side chains and glucuronide conjugation.[4] The deuteration of the propyl groups in this compound is anticipated to significantly slow down the rate of side-chain oxidation.

ParameterProbenecidThis compound (Predicted)Reference(s)
Absorption Readily absorbed orallySimilar to Probenecid[4]
Protein Binding 85-95%Similar to Probenecid[8]
Metabolism Extensive side-chain oxidation and glucuronidationReduced rate of side-chain oxidation, potential shift towards glucuronidation[4]
Half-life (t₁/₂) 4-12 hours (dose-dependent)Potentially longer than Probenecid[4]
Elimination Primarily as metabolites in urineSlower elimination of metabolites from oxidation pathway[4]
The Kinetic Isotope Effect

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a C-D bond is present. This phenomenon, known as the kinetic isotope effect, is the scientific basis for the development of deuterated drugs. By replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the metabolic breakdown of a drug can be slowed, leading to:

  • Increased half-life and exposure: A slower rate of metabolism can result in the drug remaining in the body for a longer period.

  • Reduced formation of certain metabolites: This can potentially decrease the risk of metabolite-associated toxicity.

  • Improved pharmacokinetic profile: More consistent plasma concentrations may be achieved.

The following diagram illustrates the metabolic pathways of Probenecid and the predicted impact of deuteration.

Probenecid Probenecid Oxidation Side-Chain Oxidation (CYP450) Probenecid->Oxidation Major Pathway Glucuronidation Glucuronidation (UGTs) Probenecid->Glucuronidation Minor Pathway This compound This compound This compound->Oxidation Slower Rate (Kinetic Isotope Effect) This compound->Glucuronidation Potentially Increased Oxidized_Metabolites Oxidized Metabolites Oxidation->Oxidized_Metabolites Glucuronide_Conjugate Glucuronide Conjugate Glucuronidation->Glucuronide_Conjugate Elimination Renal Elimination Oxidized_Metabolites->Elimination Glucuronide_Conjugate->Elimination

Caption: Metabolic pathways of Probenecid and the effect of deuteration.

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the comparative analysis of Probenecid and this compound.

In Vitro URAT1 Inhibition Assay

Objective: To determine and compare the half-maximal inhibitory concentration (IC₅₀) of Probenecid and this compound for the URAT1 transporter.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human URAT1 (hURAT1) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics.

  • Compound Preparation: Stock solutions of Probenecid and this compound are prepared in DMSO. Serial dilutions are made in assay buffer to achieve a range of final concentrations.

  • Uptake Assay:

    • hURAT1-expressing cells are seeded in 96-well plates.

    • On the day of the assay, cells are washed with pre-warmed assay buffer.

    • Cells are pre-incubated with varying concentrations of Probenecid, this compound, or vehicle control for 10-15 minutes at 37°C.

    • The uptake reaction is initiated by adding a solution containing a known concentration of a radiolabeled URAT1 substrate (e.g., [¹⁴C]-uric acid).

    • After a defined incubation period (e.g., 5-10 minutes) at 37°C, the uptake is terminated by rapidly washing the cells with ice-cold buffer.

  • Detection:

    • Cells are lysed, and intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • The percentage of URAT1-mediated uptake inhibition is calculated for each concentration of the test compounds relative to the vehicle control.

    • IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.

start Seed hURAT1-expressing HEK293 cells wash Wash cells with assay buffer start->wash preincubate Pre-incubate with Probenecid, This compound, or vehicle wash->preincubate add_substrate Add [14C]-uric acid to initiate uptake preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_wash Stop reaction and wash with cold buffer incubate->stop_wash lyse Lyse cells stop_wash->lyse measure Measure radioactivity lyse->measure analyze Calculate % inhibition and IC50 values measure->analyze

Caption: Workflow for the in vitro URAT1 inhibition assay.

In Vivo Pharmacokinetic Study in Rodents

Objective: To compare the pharmacokinetic profiles of Probenecid and this compound in a rodent model (e.g., rats or mice).

Methodology:

  • Animal Model: Male Sprague-Dawley rats (or another appropriate rodent strain) are used. Animals are housed in controlled conditions with access to food and water ad libitum.

  • Drug Administration:

    • Animals are divided into two groups.

    • Group 1 receives a single oral dose of Probenecid.

    • Group 2 receives a single equimolar oral dose of this compound.

  • Blood Sampling:

    • Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis:

    • Plasma concentrations of Probenecid, this compound, and their major metabolites are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), t₁/₂ (half-life), and CL (clearance), are calculated using non-compartmental analysis.

    • Statistical comparisons are made between the two groups.

start Acclimate rodents grouping Divide into Probenecid and this compound groups start->grouping dosing Administer single oral dose grouping->dosing sampling Collect blood samples at specified time points dosing->sampling processing Separate plasma and store sampling->processing analysis Quantify drug and metabolite concentrations via LC-MS/MS processing->analysis pk_calc Calculate pharmacokinetic parameters analysis->pk_calc comparison Statistically compare the two groups pk_calc->comparison

Caption: Workflow for an in vivo pharmacokinetic study.

Conclusion

The key difference between Probenecid and this compound lies in the strategic replacement of hydrogen atoms with deuterium at the sites of metabolic oxidation. This modification is predicted to leverage the kinetic isotope effect to slow down the metabolism of this compound, potentially leading to a longer half-life, increased systemic exposure, and an altered metabolite profile compared to its non-deuterated counterpart. While the pharmacodynamic activity at the target transporters is expected to remain unchanged, the improved pharmacokinetic properties of this compound could offer therapeutic advantages, such as less frequent dosing and a more favorable safety profile. Further direct comparative studies are warranted to empirically validate these anticipated differences and to fully elucidate the clinical potential of this compound.

References

An In-depth Technical Guide to the Isotopic Labeling Purity of Probenecid-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attribute of isotopic labeling purity for Probenecid-d7, a deuterated internal standard essential for accurate bioanalytical quantification. This document outlines the typical isotopic distribution, detailed experimental protocols for its determination, and a plausible synthetic workflow.

Data Presentation: Isotopic Purity of this compound

The isotopic purity of a deuterated compound is a crucial factor in its application as an internal standard in mass spectrometry-based assays. High isotopic enrichment minimizes cross-contribution to the analyte signal, ensuring accurate quantification. While a specific certificate of analysis for a single batch of this compound is not publicly available, the following table represents typical data for a high-purity deuterated standard, based on commercially available labeled compounds.

ParameterValueMethod of Analysis
Chemical Purity (HPLC) >99.5%High-Performance Liquid Chromatography
Isotopic Enrichment ≥98 atom % DMass Spectrometry / NMR
Isotopic Distribution High-Resolution Mass Spectrometry
d7>99%
d6<1.0%
d5<0.1%
d4<0.05%
d3<0.01%
d2<0.01%
d1<0.01%
d0 (unlabeled)<0.01%

Experimental Protocols

The determination of isotopic purity and the confirmation of the deuterium (B1214612) labeling sites are primarily achieved through a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution

Objective: To determine the percentage of each isotopic species (d0 to d7) of this compound.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water 50/50 v/v) to a concentration of approximately 1 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system is used.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode.

    • Scan Mode: Full scan from m/z 280-300.

    • Resolution: > 20,000 FWHM.

  • Data Analysis: The mass spectrum of the this compound peak is analyzed to determine the relative abundance of the ions corresponding to each isotopologue (d0 to d7). The percentage of each species is calculated from the integrated peak areas of their respective molecular ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the positions of deuterium incorporation and the overall structural integrity of the this compound molecule.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: To identify the absence of proton signals at the deuterated positions by comparing the spectrum to that of unlabeled Probenecid. The integration of residual proton signals can provide an estimate of isotopic purity.

    • ¹³C NMR: To confirm the carbon skeleton of the molecule.

    • ²H NMR (Deuterium NMR): To directly observe the deuterium signals, confirming their presence and chemical environment.

  • Data Analysis: The chemical shifts and coupling constants are compared with the known spectrum of Probenecid. The absence of signals in the ¹H NMR spectrum at the positions of the propyl chains and the presence of corresponding signals in the ²H NMR spectrum confirm the location of the deuterium labels.

Visualizations

Factors Influencing Isotopic Purity

The final isotopic purity of this compound is influenced by several factors during its synthesis and purification. The following diagram illustrates these relationships.

Factors Influencing Isotopic Purity of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Purity of Deuterated Precursor Purity of Deuterated Precursor Final Isotopic Purity Final Isotopic Purity Purity of Deuterated Precursor->Final Isotopic Purity Reaction Conditions Reaction Conditions Side Reactions Side Reactions Reaction Conditions->Side Reactions Reaction Conditions->Final Isotopic Purity Side Reactions->Final Isotopic Purity Chromatographic Separation Chromatographic Separation Chromatographic Separation->Final Isotopic Purity Recrystallization Recrystallization Recrystallization->Final Isotopic Purity

Caption: Key factors affecting the final isotopic purity of this compound.

Experimental Workflow for Synthesis and Analysis

The synthesis of this compound involves the preparation of a deuterated precursor followed by its reaction with the appropriate backbone and subsequent purification and analysis.

Experimental Workflow for this compound Synthesis and Analysis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Start Deuteration of Propionaldehyde Deuteration of Propionaldehyde Start->Deuteration of Propionaldehyde Synthesis of 4-(chlorosulfonyl)benzoic acid Synthesis of 4-(chlorosulfonyl)benzoic acid Start->Synthesis of 4-(chlorosulfonyl)benzoic acid Reductive Amination Reductive Amination Deuteration of Propionaldehyde->Reductive Amination Coupling Reaction Coupling Reaction Reductive Amination->Coupling Reaction Synthesis of 4-(chlorosulfonyl)benzoic acid->Coupling Reaction Crude this compound Crude this compound Coupling Reaction->Crude this compound Column Chromatography Column Chromatography Crude this compound->Column Chromatography Recrystallization Recrystallization Column Chromatography->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound HRMS Analysis HRMS Analysis Pure this compound->HRMS Analysis NMR Analysis NMR Analysis Pure this compound->NMR Analysis Final Product Final Product HRMS Analysis->Final Product NMR Analysis->Final Product

Caption: A plausible workflow for the synthesis and quality control of this compound.

Probenecid-d7 supplier and purchasing information

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides comprehensive information on Probenecid-d7, a deuterated analog of the well-known uricosuric agent, Probenecid (B1678239). This document details its suppliers, purchasing information, and key experimental applications, including detailed protocols and visual workflows.

This compound serves as a valuable internal standard for mass spectrometry-based quantification of Probenecid, ensuring accuracy and precision in pharmacokinetic and drug metabolism studies. Its stable isotope label allows for clear differentiation from the unlabeled endogenous or administered Probenecid.

Supplier and Purchasing Information

For researchers looking to procure this compound, several reputable suppliers offer this compound. The following table summarizes key purchasing information from various vendors. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

SupplierCatalog NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable QuantitiesPrice (USD)
BDG Synthesis 130632-10, 130632-25, 130632-50C13H12D7NO4S292.40>98%10mg, 25mg, 50mg$1,180 (10mg), $1,950 (25mg), $2,950 (50mg)[1]
Simson Pharma Limited P1600007C13H12D7NO4S292.40Not specifiedIn stockPrice on request[2]
Cerilliant B130632-10 / B130632-10MGC13H12D7NO4S292.40Not specifiedNot specified$1,180[3]
MedchemExpress HY-B0545SC13H12D7NO4S292.40Not specifiedIn stockPrice on request[4][5]
Clearsynth Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedPrice on request[6]

Mechanism of Action of Probenecid

Probenecid is primarily known for its role as a uricosuric agent, which facilitates the excretion of uric acid from the body.[4] Its mechanism of action involves the inhibition of specific organic anion transporters (OATs) in the kidneys.[4][7] This action is crucial for its therapeutic effects in treating gout and hyperuricemia.[4]

Probenecid_Mechanism_of_Action cluster_renal_tubule Renal Proximal Tubule Cell cluster_blood Blood cluster_urine Urine URAT1 URAT1 Uric_Acid_Blood Uric Acid URAT1->Uric_Acid_Blood OAT1_3 OAT1/OAT3 Uric_Acid_Urine Uric Acid OAT1_3->Uric_Acid_Urine Uric_Acid_Blood->OAT1_3 Secretion Uric_Acid_Urine->URAT1 Reabsorption Probenecid Probenecid Probenecid->URAT1 Inhibits Probenecid->OAT1_3 Inhibits

Probenecid's primary mechanism in the kidney.

Experimental Protocols

Probenecid and its deuterated form are utilized in various research applications. Below are detailed methodologies for key experiments.

Organic Anion Transporter (OAT) Inhibition Assay

This assay is crucial for evaluating the potential of a compound to cause drug-drug interactions by inhibiting OATs.[1]

1. Cell Culture and Transfection:

  • Cell Line: Human Embryonic Kidney (HEK) 293 cells are commonly used.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: For transient expression, transfect cells with a plasmid vector containing the cDNA of the human OAT1 or OAT3 gene using a suitable transfection reagent. For stable expression, select cells using an appropriate antibiotic following transfection.[1]

2. Uptake Inhibition Assay:

  • Pre-incubation: Wash the cell monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS) and pre-incubate with HBSS for 10-15 minutes at 37°C.[1]

  • Inhibition Experiment: Remove the pre-incubation buffer and incubate the cells with a solution containing a known OAT substrate (e.g., radiolabeled p-aminohippuric acid or fluorescent 6-carboxyfluorescein) in the presence and absence of various concentrations of the test compound (e.g., Probenecid).[1]

  • Incubation Time: Carry out the incubation for a short period (e.g., 1-5 minutes) at 37°C to measure the initial uptake rate.[1]

3. Data Analysis:

  • Terminate the uptake by rapidly washing the cells with ice-cold HBSS.

  • Lyse the cells and measure the intracellular concentration of the substrate using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.

  • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the substrate uptake.

OAT_Inhibition_Workflow A Culture & Transfect HEK293 cells with OAT1 or OAT3 B Plate cells and allow to form a monolayer A->B C Pre-incubate with HBSS buffer B->C D Incubate with OAT substrate +/- Probenecid C->D E Wash with ice-cold HBSS to stop uptake D->E F Lyse cells E->F G Measure substrate concentration F->G H Calculate IC50 G->H

Workflow for an OAT inhibition assay.
LC-MS/MS Method for Quantification in Human Plasma

This compound is an ideal internal standard for the quantification of Probenecid in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A published method for the simultaneous quantification of nemonoxacin (B24523) and Probenecid provides a relevant protocol.[8]

1. Sample Preparation:

  • To 100 µL of plasma, add 25 µL of the internal standard working solution (this compound in a suitable solvent) and 200 µL of acetonitrile.[8]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 11,000 × g for 5 minutes.[8]

  • Transfer 100 µL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.[8]

  • Reconstitute the residue in 150 µL of the mobile phase.[8]

  • Inject 20 µL of the resulting solution into the LC-MS/MS system.[8]

2. LC-MS/MS Conditions:

  • LC Column: A suitable C18 column.

  • Mobile Phase: A gradient of methanol (B129727) and water with 0.1% formic acid.[5]

  • Flow Rate: 0.4 mL/min.[5]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI).

LCMS_Sample_Prep_Workflow A Pipette 100 µL Plasma B Add this compound (Internal Standard) and Acetonitrile A->B C Vortex to precipitate proteins B->C D Centrifuge to pellet proteins C->D E Transfer supernatant D->E F Evaporate to dryness E->F G Reconstitute in mobile phase F->G H Inject into LC-MS/MS G->H

Sample preparation for LC-MS/MS analysis.

Other Key Research Applications of Probenecid

Beyond its use as an internal standard and an OAT inhibitor, Probenecid has been shown to interact with other cellular targets, opening up new avenues for research.

  • Pannexin 1 Channel Inhibition: Probenecid is a potent inhibitor of pannexin 1 channels, which are involved in ATP release and cellular communication.[2][3] This allows for the discrimination between channels formed by connexins and pannexins.[2][3]

  • TRPV2 Agonism: Probenecid acts as a selective agonist of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel.[9][10] This property is being explored for its potential therapeutic effects in various physiological and pathological processes.[9]

This technical guide provides a foundational understanding of this compound for researchers. For specific applications and troubleshooting, consulting the primary literature and the suppliers' technical documentation is highly recommended.

References

Methodological & Application

Application Note: Quantitative Analysis of Probenecid in Human Plasma Using a Validated LC-MS/MS Method with Probenecid-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Probenecid (B1678239) is a uricosuric agent used in the treatment of gout and is also co-administered with certain antibiotics to increase their plasma concentrations.[1][2] Accurate and reliable quantification of probenecid in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of probenecid in human plasma, utilizing its deuterated stable isotope, Probenecid-d7, as an internal standard (IS) to ensure high accuracy and precision.

The described method employs solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer. The use of a stable isotope-labeled internal standard minimizes matrix effects and compensates for variability during sample preparation and injection.

Experimental Protocols

Materials and Reagents
  • Analytes: Probenecid, this compound (Internal Standard)

  • Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Deionized water

  • Biological Matrix: Human plasma (with EDTA as anticoagulant)

  • SPE Cartridges: Agilent Bond Elute 96-well plate solid-phase extraction (SPE) cartridges or equivalent

Stock and Working Solutions Preparation
  • Probenecid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of probenecid in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the probenecid stock solution in a mixture of 0.1% formic acid and methanol (60:40, v/v) to create calibration standards and quality control (QC) samples.[3] The final concentration of the internal standard working solution should be prepared to achieve a consistent concentration in all samples.

Sample Preparation (Solid-Phase Extraction)
  • To 90 µL of plasma sample, add 10 µL of the working standard solution (or blank solution for blank samples) and 10 µL of the this compound internal standard working solution.[4]

  • Vortex the mixture for 30 seconds.

  • Dilute the sample with 500 µL of 0.2% formic acid and mix for another 30 seconds.[4]

  • Condition the SPE cartridges with 1 mL of methanol, followed by 1 mL of 0.2% formic acid.[4]

  • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of 5% methanol.[4]

  • Elute the analytes with 1 mL of a solution containing 1% formic acid in methanol, followed by 1 mL of 80% acetonitrile.[4]

  • Evaporate the eluted solution to dryness under a stream of nitrogen gas at 45 °C.[4]

  • Reconstitute the dried residue in 150 µL of a mobile phase consisting of 0.1% formic acid and methanol (60:40, v/v).[4]

  • Centrifuge the reconstituted solution at 3500 rpm for 5 minutes and transfer the supernatant to a 96-well plate for injection into the LC-MS/MS system.[4]

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography (LC) System: A UPLC system equipped with a binary pump, autosampler, and column oven.

  • Column: Acquity UPLC® BEH C18 column (1.7 µm, 100 × 2.1 mm) or equivalent.[4]

  • Mobile Phase:

    • Mobile Phase A: 0.05% formic acid in water.[4]

    • Mobile Phase B: 0.05% formic acid in methanol.[4]

  • Flow Rate: 0.2 mL/min.[4]

  • Injection Volume: 2 µL for plasma samples.[3]

  • Gradient Elution:

    • Start with 35% B.

    • Gradually increase to 70% B over 6 minutes.[4]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Probenecid: Precursor ion (Q1) m/z 284.1 → Product ion (Q3) m/z 184.1

    • This compound: Precursor ion (Q1) m/z 291.1 → Product ion (Q3) m/z 191.1

Quantitative Data

The following tables summarize the performance characteristics of the analytical method, adapted from a validated assay for probenecid in human plasma.[3]

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Probenecid1 - 2000> 0.99

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelNominal Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ3< 15< 1585 - 115
LQC6< 15< 1585 - 115
MQC500< 15< 1585 - 115
HQC1500< 15< 1585 - 115

LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control, %RSD: Percent Relative Standard Deviation.

Table 3: Recovery

AnalyteExtraction Recovery (%)
Probenecid> 85%

Diagrams

experimental_workflow cluster_spe Solid-Phase Extraction (SPE) start Start: Plasma Sample (90 µL) add_is Add this compound IS (10 µL) Add Working Standard (10 µL) start->add_is vortex1 Vortex (30s) add_is->vortex1 dilute Dilute with 0.2% Formic Acid (500 µL) vortex1->dilute mix Mix (30s) dilute->mix load Load Sample mix->load condition Condition SPE Cartridge (Methanol, 0.2% Formic Acid) wash Wash Cartridge (5% Methanol) load->wash elute Elute Analytes (1% FA in MeOH, 80% ACN) wash->elute evaporate Evaporate to Dryness (N₂, 45°C) elute->evaporate reconstitute Reconstitute in Mobile Phase (150 µL) evaporate->reconstitute centrifuge Centrifuge (3500 rpm, 5 min) reconstitute->centrifuge inject Inject into LC-MS/MS (2 µL) centrifuge->inject finish End: Data Acquisition inject->finish

Caption: Experimental workflow for the extraction and analysis of probenecid from human plasma.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of probenecid in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making this method suitable for a wide range of applications in clinical and pharmaceutical research, including pharmacokinetic and bioequivalence studies. The detailed protocol and validated performance characteristics demonstrate the robustness of this analytical procedure.

References

Application Note: Development and Validation of a Method for the Quantification of Probenecid-d7 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Probenecid is a uricosuric agent used to treat gout and hyperuricemia.[1] It is also co-administered with some antibiotics to increase their plasma concentration. Accurate and reliable quantification of Probenecid in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Probenecid in human plasma using its deuterated stable isotope-labeled internal standard (SIL-IS), Probenecid-d7. The use of a SIL-IS is the gold standard in bioanalysis as it mimics the analyte's behavior during sample preparation and analysis, correcting for variability.[2][3]

This method employs a simple protein precipitation technique for sample preparation, followed by rapid and selective analysis using LC-MS/MS. The method has been validated according to the principles outlined in the ICH M10 guideline on bioanalytical method validation to ensure its suitability for its intended purpose.[4][5]

Experimental Protocols

Materials and Reagents
  • Probenecid (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (B129727) (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (K2-EDTA)

Stock and Working Solutions Preparation
  • Probenecid Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Probenecid reference standard in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Probenecid Working Solutions: Prepare serial dilutions of the Probenecid stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.

  • To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of the IS working solution (100 ng/mL in acetonitrile).[6]

  • Vortex the mixture for 30 seconds to precipitate the plasma proteins.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

A suitable UHPLC or HPLC system coupled with a triple quadrupole mass spectrometer is recommended.

Table 1: LC-MS/MS Method Parameters

ParameterCondition
LC System UHPLC or HPLC System
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)[2]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 30% B, and equilibrate for 1 minute.
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temperature 10°C
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Probenecid: 286.1 -> 198.1 (Quantifier), 286.1 -> 240.1 (Qualifier)This compound: 293.1 -> 205.1 (Quantifier)
Collision Energy (CE) Optimized for each transition
Dwell Time 100 ms

Method Validation

The bioanalytical method was validated in accordance with the International Council for Harmonisation (ICH) M10 guideline.[5] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Data Presentation

Table 2: Calibration Curve Summary

AnalyteCalibration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
Probenecid10 - 5000Linear, 1/x²> 0.995

Table 3: Accuracy and Precision (Intra- and Inter-Day)

QC LevelNominal Conc. (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%RE)Inter-Day Precision (%CV)Inter-Day Accuracy (%RE)
LLOQ10< 15.0± 15.0< 15.0± 15.0
LQC30< 15.0± 15.0< 15.0± 15.0
MQC500< 15.0± 15.0< 15.0± 15.0
HQC4000< 15.0± 15.0< 15.0± 15.0

Table 4: Recovery and Matrix Effect

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix FactorIS-Normalized Matrix Factor
LQC95.296.10.980.99
HQC94.895.51.021.01

Table 5: Stability Summary

Stability ConditionDurationStability (% of Nominal)
Bench-top (Room Temperature)24 hours95 - 105
Freeze-Thaw (3 cycles, -80°C to Room Temperature)3 cycles93 - 104
Long-term (-80°C)90 days96 - 103
Post-preparative (Autosampler at 10°C)48 hours97 - 105

Visualizations

G cluster_workflow Experimental Workflow sample Human Plasma Sample (50 µL) add_is Add IS (this compound) in Acetonitrile (150 µL) sample->add_is vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject analysis Data Acquisition & Analysis inject->analysis

Caption: Experimental workflow for this compound analysis.

G cluster_validation Bioanalytical Method Validation mv Method Validation selectivity Selectivity mv->selectivity linearity Linearity & Range mv->linearity accuracy Accuracy & Precision mv->accuracy recovery Recovery mv->recovery matrix Matrix Effect mv->matrix stability Stability mv->stability

Caption: Logical relationships in method validation.

Conclusion

This application note presents a simple, rapid, and robust LC-MS/MS method for the quantification of Probenecid in human plasma using this compound as an internal standard. The method demonstrates excellent performance in terms of selectivity, linearity, accuracy, precision, recovery, and stability, making it suitable for high-throughput analysis in clinical and research settings. The detailed protocol and validation data provide a comprehensive guide for researchers and scientists in the field of drug development and bioanalysis.

References

Application Note: Quantification of Probenecid in Human Plasma using Probenecid-d7 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Probenecid (B1678239) is a uricosuric agent used in the treatment of gout and hyperuricemia.[1][2][3] It functions by inhibiting organic anion transporters (OATs), primarily OAT1 and OAT3, in the kidneys, which reduces the reabsorption of uric acid.[2][4] This mechanism also leads to its use as a pharmacokinetic enhancer for certain drugs, such as β-lactam antibiotics, by delaying their renal excretion.[3][5][6] Accurate quantification of probenecid in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction assessments.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for bioanalysis.[7] The use of a stable isotope-labeled internal standard (IS) is essential for correcting variations in sample preparation and instrument response, thereby improving the accuracy and reproducibility of quantification.[8] Probenecid-d7, a deuterium-labeled analog of probenecid, is an ideal internal standard for this purpose as it shares similar physicochemical properties with the analyte, ensuring comparable behavior during extraction and ionization.[8]

This application note provides a detailed protocol for the quantification of probenecid in human plasma using this compound as an internal standard with an LC-MS/MS method.

Experimental Protocols

  • Probenecid (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Probenecid Stock Solution (1 mg/mL): Accurately weigh 10 mg of probenecid and dissolve it in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Probenecid Working Solutions (Calibration Standards): Prepare serial dilutions of the probenecid stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards at concentrations ranging from 1 ng/mL to 2000 ng/mL.[9][10]

  • This compound Working Solution (Internal Standard, 100 ng/mL): Dilute the this compound stock solution in acetonitrile.

Protein precipitation is a straightforward and effective method for sample cleanup in this context.[11][12]

  • Label microcentrifuge tubes for each standard, quality control (QC) sample, and unknown sample.

  • Add 90 µL of plasma to the appropriately labeled tubes.

  • Spike 10 µL of the appropriate probenecid working solution to the calibration standards and QC samples. For unknown samples, add 10 µL of 50:50 acetonitrile/water.

  • Add 10 µL of the this compound working solution (100 ng/mL) to all tubes.

  • Add 300 µL of acetonitrile (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.

  • Vortex each tube for 1 minute.

  • Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

The following are representative LC-MS/MS conditions. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm)[9][10][13]
Mobile Phase A 0.1% Formic acid in water[9][11][14]
Mobile Phase B 0.1% Formic acid in methanol[9]
Flow Rate 0.2 mL/min[9]
Injection Volume 5 µL
Column Temperature 40°C[9]
Gradient Start with 35% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.[9]

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 300°C[9]
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Capillary Voltage 3.0 kV

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Probenecid286.1202.115
This compound293.1209.115

Note: The exact m/z values and collision energies may need to be optimized for the specific instrument being used.

Data Presentation

The quantitative data should be summarized in a clear and structured table. Below is an example of a calibration curve summary.

Table 1: Probenecid Calibration Curve Data

Standard Concentration (ng/mL)Probenecid Peak AreaThis compound Peak AreaPeak Area Ratio (Probenecid/Probenecid-d7)Calculated Concentration (ng/mL)Accuracy (%)
112,3451,150,0000.01071.05105.0
561,7251,145,0000.05394.9899.6
20246,9001,155,0000.213820.1100.5
1001,234,5001,150,0001.073599.599.5
5006,172,5001,145,0005.3908502.1100.4
100012,345,0001,150,00010.7348998.799.9
200024,690,0001,155,00021.37662005.3100.3

A linear regression of the peak area ratio against the standard concentration should yield a correlation coefficient (r²) of >0.99.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma (90 µL) spike_std Spike Probenecid Standards/QCs (10 µL) plasma->spike_std spike_is Spike this compound IS (10 µL) spike_std->spike_is precipitation Protein Precipitation (Acetonitrile) spike_is->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Reverse-Phase Chromatography injection->chromatography detection Tandem Mass Spectrometry (MRM) chromatography->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Experimental workflow for the quantification of probenecid in human plasma.

probenecid_moa cluster_renal_tubule Renal Proximal Tubule Cell cluster_blood Blood cluster_urine Urine OAT1_3 OAT1/OAT3 blood_uric_acid Uric Acid URAT1 URAT1 urine_uric_acid Uric Acid URAT1->urine_uric_acid Secretion blood_uric_acid->OAT1_3 Uptake urine_uric_acid->URAT1 Reabsorption probenecid Probenecid probenecid->URAT1 Inhibits

Caption: Mechanism of action of probenecid in the renal proximal tubule.

References

Application Note: Quantitative Analysis of Probenecid in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS) using Probenecid-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust method for the quantitative analysis of Probenecid in human plasma using gas chromatography-mass spectrometry (GC-MS). The method utilizes Probenecid-d7 as a stable isotope-labeled internal standard to ensure high accuracy and precision. The protocol includes a liquid-liquid extraction (LLE) procedure for sample cleanup and derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to improve the chromatographic properties of Probenecid. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development.

Introduction

Probenecid is a uricosuric agent used primarily to treat gout and hyperuricemia by inhibiting the renal tubular reabsorption of uric acid. It is also co-administered with certain antibiotics, such as penicillin and cephalosporins, to increase their plasma concentrations by inhibiting their renal excretion.[1][2][3] Accurate and reliable quantification of Probenecid in biological matrices is crucial for clinical and pharmacological research. Gas chromatography-mass spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of small molecules. However, the polar nature of Probenecid, due to its carboxylic acid group, necessitates a derivatization step to increase its volatility and improve its chromatographic behavior.[4][5] The use of a deuterated internal standard, this compound, is critical for correcting potential variations during sample preparation and instrumental analysis, thereby ensuring the highest level of accuracy and precision in quantification.[6][7]

Experimental Protocols

Materials and Reagents
  • Probenecid certified reference standard

  • This compound internal standard (IS)

  • Human plasma (K2-EDTA)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Formic acid (reagent grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Deionized water

  • Phosphate (B84403) buffer (0.1 M, pH 6.0)

Equipment
  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Analytical balance

  • Microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • Autosampler vials with inserts

  • Pipettes and general laboratory glassware

Standard and Internal Standard Stock Solutions
  • Probenecid Stock Solution (1 mg/mL): Accurately weigh 10 mg of Probenecid and dissolve in 10 mL of methanol.

  • This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Working Solutions: Prepare working solutions of Probenecid and this compound by serial dilution of the stock solutions with methanol to the desired concentrations for calibration standards and quality control samples.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Sample Spiking: To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (e.g., at 10 µg/mL). For calibration and QC samples, add the appropriate volume of Probenecid working solution. For blank samples, add 20 µL of methanol.

  • Acidification: Add 50 µL of 0.1 M phosphate buffer (pH 6.0) and vortex for 10 seconds.

  • Extraction: Add 1 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization
  • To the dried extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of ethyl acetate.

  • Cap the tube tightly and vortex for 30 seconds.

  • Heat the mixture at 70°C for 30 minutes in a heating block.

  • After cooling to room temperature, transfer the derivatized sample to an autosampler vial with an insert for GC-MS analysis.

GC-MS Parameters
ParameterSetting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent)
Carrier GasHelium, constant flow at 1.2 mL/min
Inlet Temperature280°C
Injection Volume1 µL
Injection ModeSplitless
Oven ProgramInitial temperature 150°C, hold for 1 min, ramp to 290°C at 20°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Ions to Monitor
Probenecid-TMSm/z (quantifier), m/z (qualifier 1), m/z (qualifier 2) - Note: Specific ions to be determined empirically
This compound-TMSm/z (quantifier), m/z (qualifier) - Note: Specific ions to be determined empirically

Quantitative Data Summary

The following table represents the expected performance characteristics of a validated method.

ParameterResult
Linearity
Calibration Range0.1 - 20 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Quantification (LLOQ) 0.1 µg/mL
Precision (%RSD)
Intra-day (n=6)< 10%
Inter-day (n=18, 3 days)< 15%
Accuracy (%Bias)
Intra-day (n=6)Within ±10%
Inter-day (n=18, 3 days)Within ±15%
Recovery
Extraction Recovery> 85%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma Sample (200 µL) add_is Add this compound (IS) plasma->add_is add_buffer Add Phosphate Buffer (pH 6.0) add_is->add_buffer lle Liquid-Liquid Extraction (Ethyl Acetate) add_buffer->lle centrifuge Centrifugation lle->centrifuge evaporate Evaporate to Dryness centrifuge->evaporate add_bstfa Add BSTFA + 1% TMCS and Ethyl Acetate evaporate->add_bstfa heat Heat at 70°C for 30 min add_bstfa->heat gcms GC-MS Analysis heat->gcms data Data Acquisition & Processing gcms->data

Figure 1: Experimental workflow for the GC-MS analysis of Probenecid.

probenecid_moa cluster_tubule Renal Proximal Tubule cluster_outcome Pharmacological Effect probenecid Probenecid uric_acid Uric Acid urat1 URAT1 Transporter probenecid->urat1 Inhibits oat OAT Transporter probenecid->oat Inhibits uric_acid->urat1 Reabsorption blood Bloodstream urat1->blood inc_excretion Increased Uric Acid Excretion urine Urine dec_serum_urate Decreased Serum Uric Acid inc_excretion->dec_serum_urate

Figure 2: Mechanism of action of Probenecid in the renal proximal tubule.

Discussion

The presented GC-MS method provides a reliable and sensitive approach for the quantification of Probenecid in human plasma. The liquid-liquid extraction is an effective technique for isolating Probenecid from the complex plasma matrix. Derivatization with BSTFA containing 1% TMCS is a crucial step that converts the polar carboxylic acid group of Probenecid into a less polar and more volatile trimethylsilyl (B98337) (TMS) ester, making it amenable to GC analysis.[8][9] This results in improved peak shape, reduced tailing, and enhanced sensitivity.

The use of this compound as an internal standard is a key feature of this method. Since the deuterated standard has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences similar extraction efficiencies and ionization responses. This effectively compensates for any sample loss during preparation and variations in instrument performance, leading to highly accurate and precise quantitative results.

The selected ion monitoring (SIM) mode for mass spectrometric detection further enhances the selectivity and sensitivity of the method by monitoring specific fragment ions characteristic of the derivatized Probenecid and its deuterated internal standard.

Conclusion

This application note details a comprehensive GC-MS method for the quantitative analysis of Probenecid in human plasma using this compound as an internal standard. The protocol, encompassing sample extraction, derivatization, and optimized instrument parameters, offers the necessary specificity, accuracy, and precision for demanding research applications in the fields of pharmacology and drug development.

References

Application Notes and Protocols for the Analysis of Probenecid-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Probenecid-d7 for bioanalytical applications. The following sections offer a comparative overview of common extraction techniques, detailed experimental procedures, and visual workflows to guide researchers in selecting and implementing the most suitable method for their analytical needs.

Comparative Analysis of Sample Preparation Techniques

The selection of an appropriate sample preparation technique is critical for achieving accurate and reproducible results in the quantitative analysis of this compound. The following table summarizes key performance parameters for three common techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). It is important to note that while Probenecid-d14 is used in one of the cited methods, its physicochemical properties are nearly identical to this compound, making the protocol directly applicable.

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Internal Standard Probenecid-d14[1]This compound (assumed)This compound (assumed)
Linearity Range 0.0015–10 mg/L[1]Not explicitly stated for this compoundNot explicitly stated for this compound
Lower Limit of Quantification (LLOQ) 0.01 mg/L[1]Not explicitly stated for this compoundNot explicitly stated for this compound
Accuracy 96–102%[1]Within ±15% for Probenecid[2]Not explicitly stated for this compound
Precision Within ±15% for Probenecid[2]Not explicitly stated for this compoundNot explicitly stated for this compound
Extraction Recovery of Internal Standard Data not available in search resultsData not available in search resultsData not available in search results
Matrix Effect of Internal Standard Data not available in search resultsData not available in search resultsData not available in search results

Experimental Protocols

The following sections provide detailed, step-by-step protocols for each sample preparation technique.

Protein Precipitation (PPT)

This method is rapid and simple, making it suitable for high-throughput analysis. It involves the addition of an organic solvent to precipitate plasma proteins, followed by centrifugation to isolate the supernatant containing the analyte and internal standard.

Materials:

  • Human serum/plasma sample

  • This compound internal standard (IS) solution

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Pipette 15 µL of the human serum sample into a microcentrifuge tube.[1]

  • Add the appropriate volume of this compound internal standard solution.

  • Add acetonitrile to the sample at a specific ratio (e.g., 3:1 v/v, ACN:sample) to precipitate the proteins.[1]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant and transfer it to a clean vial for LC-MS/MS analysis.

G cluster_0 Protein Precipitation Workflow A Sample Aliquoting (15 µL Human Serum) B Internal Standard Spiking (this compound) A->B C Protein Precipitation (Add Acetonitrile) B->C D Vortexing (30 seconds) C->D E Centrifugation (10,000 x g for 10 min) D->E F Supernatant Collection E->F G LC-MS/MS Analysis F->G

Protein Precipitation Workflow Diagram
Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup compared to PPT, resulting in a cleaner extract and potentially reducing matrix effects. This method involves passing the sample through a solid sorbent that retains the analyte, followed by washing steps to remove interferences and elution of the purified analyte.

Materials:

  • Human plasma sample

  • This compound internal standard (IS) solution

  • 0.2% Formic acid in water

  • Methanol (B129727) (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • SPE cartridges (e.g., Agilent Bond Elute 96-well plate)[1]

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Protocol:

  • To 90 µL of plasma, add 10 µL of the working solution and 10 µL of the internal standard (this compound).[1]

  • Vortex the sample for 30 seconds.[1]

  • Dilute the sample with 500 µL of 0.2% formic acid and mix for another 30 seconds.[1]

  • SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of 0.2% formic acid.[1]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[1]

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.[1]

  • Elution: Elute the analyte and internal standard with 1 mL of methanol containing 1% formic acid, followed by 1 mL of 80% acetonitrile.[1]

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen gas at 45 °C.[1]

  • Reconstitution: Reconstitute the dried residue in 150 µL of a mobile phase-compatible solution (e.g., 60:40 v/v mixture of 0.1% formic acid and methanol).[1]

  • Centrifuge the reconstituted solution at 3500 rpm for 5 minutes.[1]

  • Transfer the supernatant to a vial for LC-MS/MS analysis.[1]

G cluster_0 Solid-Phase Extraction Workflow A Sample Pre-treatment (Plasma + IS + Formic Acid) C Sample Loading A->C B SPE Cartridge Conditioning (Methanol & Formic Acid) B->C D Washing Step (5% Methanol) C->D E Elution (Methanol/Formic Acid & Acetonitrile) D->E F Evaporation (Nitrogen Stream) E->F G Reconstitution F->G H LC-MS/MS Analysis G->H

Solid-Phase Extraction Workflow Diagram
Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases. While a specific validated protocol for this compound using LLE was not identified in the provided search results, a general procedure can be outlined.

Materials:

  • Human plasma sample

  • This compound internal standard (IS) solution

  • Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

  • Aqueous buffer (for pH adjustment)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Pipette a known volume of the plasma sample into a centrifuge tube.

  • Add the this compound internal standard solution.

  • Add an appropriate aqueous buffer to adjust the pH of the sample, which can optimize the partitioning of Probenecid into the organic phase.

  • Add a specific volume of a water-immiscible organic extraction solvent.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and facilitate the extraction of the analyte into the organic phase.

  • Centrifuge the sample for 10 minutes at a moderate speed to achieve complete phase separation.

  • Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

G cluster_0 Liquid-Liquid Extraction Workflow A Sample & IS Addition B pH Adjustment (Aqueous Buffer) A->B C Addition of Organic Solvent B->C D Vortexing & Extraction C->D E Centrifugation & Phase Separation D->E F Organic Layer Collection E->F G Evaporation F->G H Reconstitution G->H I LC-MS/MS Analysis H->I

Liquid-Liquid Extraction Workflow Diagram

Conclusion

The choice of sample preparation technique for this compound analysis depends on the specific requirements of the assay, including desired cleanliness of the extract, throughput needs, and available resources. Protein precipitation offers a rapid and straightforward approach, while solid-phase extraction provides a more comprehensive cleanup, potentially leading to improved sensitivity and reduced matrix effects. Liquid-liquid extraction remains a viable, though potentially more labor-intensive, alternative. For all methods, the use of a deuterated internal standard like this compound is crucial for compensating for variability during sample preparation and analysis, thereby ensuring the accuracy and reliability of the quantitative results. The protocols and workflows presented here provide a solid foundation for the development and implementation of robust bioanalytical methods for this compound.

References

The Role of Probenecid-d7 in Elucidating Drug-Drug Interactions of Probenecid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Development

Introduction

Probenecid (B1678239), a uricosuric agent, is a well-established inhibitor of organic anion transporters (OATs), particularly OAT1 and OAT3.[1][2] These transporters play a crucial role in the renal clearance of numerous drugs.[1] Inhibition of these transporters by probenecid can lead to significant drug-drug interactions (DDIs), altering the pharmacokinetic profiles of co-administered drugs.[1][3] Accurate and reliable quantification of probenecid in biological matrices is therefore essential for characterizing these interactions. Probenecid-d7, a deuterated analog of probenecid, serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the bioanalysis of probenecid, ensuring high accuracy and precision in pharmacokinetic studies.[4][5]

This document provides detailed application notes and protocols for utilizing this compound in the comprehensive study of probenecid-mediated drug-drug interactions. These guidelines are intended for researchers, scientists, and drug development professionals.

Mechanism of Probenecid Drug-Drug Interactions

Probenecid primarily exerts its effect by competitively inhibiting OAT1 and OAT3, which are located on the basolateral membrane of renal proximal tubule cells.[1] These transporters are responsible for the uptake of a wide array of anionic drugs from the blood into the renal tubules for subsequent excretion.[1] By blocking these transporters, probenecid reduces the renal clearance of co-administered drugs that are substrates of OAT1 or OAT3, leading to increased plasma concentrations and a prolonged half-life.[3][6] This interaction can be either therapeutic, as seen with the co-administration of penicillin to increase its efficacy, or can lead to adverse effects due to drug accumulation.[7]

cluster_0 Renal Proximal Tubule Cell cluster_1 Bloodstream cluster_2 Urine OAT OAT1/OAT3 Transporter Excretion Excretion OAT->Excretion Secretion Drug Anionic Drug (OAT Substrate) Drug->OAT Uptake Probenecid Probenecid Probenecid->OAT Competitive Inhibition

Figure 1: Mechanism of Probenecid Drug-Drug Interaction.

Application of this compound in Bioanalytical Methods

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis by LC-MS/MS.[4][5] this compound has nearly identical physicochemical properties to probenecid, ensuring similar extraction efficiency and chromatographic behavior.[4] However, its higher molecular weight allows it to be distinguished by the mass spectrometer, enabling accurate correction for variability during sample preparation and analysis.[4][5]

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis A Plasma Sample (contains Probenecid) B Add this compound (Internal Standard) A->B C Protein Precipitation & Sample Extraction B->C D Chromatographic Separation C->D E Mass Spectrometric Detection D->E F Quantification (Analyte/IS Ratio) E->F

Figure 2: Bioanalytical Workflow Using this compound.

Quantitative Data

In Vitro Inhibition of Organic Anion Transporters by Probenecid

The inhibitory potential of probenecid on OAT1 and OAT3 is typically determined using in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters to quantify this inhibition.

TransporterSubstrateCell SystemIC50 / Ki Value (µM)
Human OAT1 p-aminohippurate (PAH)HEK293Ki: 4.3 - 12.1[1]
6-carboxyfluorescein (6-CF)HEK293IC50: ~15[1]
AdefovirHuman Kidney SlicesKi: 18.6 ± 5.1
Human OAT3 Estrone-3-sulfate (E3S)HEK293Ki: 1.3 - 9.0[1]
6-carboxyfluorescein (6-CF)HEK293IC50: <10[1]
BenzylpenicillinHuman Kidney SlicesKi: 12.6 ± 4.2
In Vivo Pharmacokinetic Drug-Drug Interactions with Probenecid

Clinical studies have demonstrated the significant impact of probenecid on the pharmacokinetics of various co-administered drugs. The following table summarizes the changes in key pharmacokinetic parameters.

Interacting DrugMechanism of InteractionChange in ClearanceChange in AUC
Aciclovir/ValaciclovirOAT inhibition33% decrease[3][6]50% increase[3][6]
BaricitinibOAT inhibition69% decrease[3][6]3-fold increase[3][6]
Captopril/EnalaprilLikely OAT inhibition73% decrease (enalaprilat)[3][6]50% increase[3][6]
Cephalosporins (e.g., Cefalexin)OAT inhibition-73% increase[3][6]
Ciprofloxacin/NorfloxacinOAT inhibition60% decrease[3][6]74% increase[3][6]
Procainamide (B1213733)-No significant change[8]No significant change[8]

Experimental Protocols

Protocol 1: In Vitro OAT1/OAT3 Inhibition Assay

This protocol outlines a cell-based assay to determine the inhibitory effect of probenecid on OAT1 and OAT3 transporters.

1. Materials:

  • HEK293 cells stably transfected with human OAT1 or OAT3.

  • Parental HEK293 cells (negative control).

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • OAT substrate (e.g., 6-carboxyfluorescein).

  • Probenecid (test inhibitor).

  • 96-well plates.

2. Cell Culture:

  • Culture the transfected and parental cells in appropriate medium until they reach confluence.

  • Seed the cells into 96-well plates and allow them to attach and form a monolayer.

3. Inhibition Assay:

  • Prepare serial dilutions of probenecid in assay buffer.

  • Wash the cell monolayers with pre-warmed assay buffer.

  • Add the probenecid solutions (and a vehicle control) to the wells and pre-incubate for 10-30 minutes at 37°C.

  • Initiate the uptake by adding the OAT substrate to all wells.

  • Incubate for a defined period (e.g., 5-10 minutes) at 37°C.

  • Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and measure the intracellular concentration of the substrate using a fluorescence plate reader.

4. Data Analysis:

  • Calculate the percentage of inhibition for each probenecid concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Protocol 2: Clinical Drug-Drug Interaction Study

This protocol describes a typical crossover study design to evaluate the effect of probenecid on the pharmacokinetics of an investigational drug (a potential OAT substrate).

1. Study Design:

  • A randomized, open-label, two-period, crossover study in healthy volunteers.

2. Study Population:

  • Healthy adult male and female subjects.

  • Exclusion criteria: history of renal or hepatic impairment, hypersensitivity to probenecid or the investigational drug.

3. Treatment Periods:

  • Period 1: Subjects receive a single dose of the investigational drug.

  • Washout Period: A sufficient time to ensure complete elimination of the investigational drug.

  • Period 2: Subjects receive multiple doses of probenecid (e.g., 500 mg twice daily for 7 days) to achieve steady-state concentrations, followed by a single dose of the investigational drug co-administered with the final probenecid dose.

4. Pharmacokinetic Sampling:

  • Collect serial blood samples at predefined time points before and after the administration of the investigational drug in both periods (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

  • Process blood samples to obtain plasma and store at -80°C until analysis.

5. Bioanalysis:

  • Quantify the concentrations of the investigational drug and its metabolites in plasma samples using a validated LC-MS/MS method.

6. Pharmacokinetic and Statistical Analysis:

  • Calculate pharmacokinetic parameters (e.g., AUC, Cmax, t1/2, CL/F) for the investigational drug with and without probenecid.

  • Perform statistical analysis to compare the pharmacokinetic parameters between the two treatment periods.

Protocol 3: LC-MS/MS Bioanalytical Method for Probenecid using this compound

This protocol provides a general procedure for the quantification of probenecid in human plasma using this compound as an internal standard.

1. Materials and Reagents:

2. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of probenecid and this compound in methanol (e.g., 1 mg/mL).

  • Prepare serial dilutions of the probenecid stock solution to create working solutions for calibration standards and quality control (QC) samples.

  • Prepare a working solution of this compound in acetonitrile (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, QC, or study sample), add 200 µL of the this compound working solution in acetonitrile.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Detection: Multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both probenecid and this compound.

5. Data Analysis:

  • Integrate the peak areas for probenecid and this compound.

  • Calculate the peak area ratio of probenecid to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Determine the concentration of probenecid in the QC and study samples from the calibration curve.

References

Application Note: Development of a Robust RP-HPLC Method for the Quantification of Probenecid Using Probenecid-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Probenecid is a uricosuric agent used in the treatment of gout and hyperuricemia.[1] It is also co-administered with certain antibiotics to increase their plasma concentration. Accurate and reliable quantification of Probenecid in various matrices is crucial for clinical monitoring, pharmacokinetic studies, and quality control of pharmaceutical formulations. This application note describes the development and validation of a simple, precise, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Probenecid, utilizing its deuterated analog, Probenecid-d7, as an internal standard to ensure high accuracy and precision.

This compound is an ideal internal standard as it co-elutes with Probenecid, compensating for potential variations in sample preparation and instrument response.[2] This method is suitable for routine analysis in drug development and quality control laboratories.

Experimental Protocols

Materials and Reagents
  • Analytes: Probenecid (≥98% purity), this compound (≥98% purity, isotope purity ≥99%)

  • Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered)

  • Buffers: Ammonium (B1175870) Formate (B1220265), Phosphoric Acid

  • Columns: Hyperclone 5µ BDS C18 (250 x 4.6 mm, 5 µm) or equivalent[3]

  • Instrumentation: HPLC system with UV detector, autosampler, and column oven.

Preparation of Standard Solutions
  • Probenecid Stock Solution (1 mg/mL): Accurately weigh 10 mg of Probenecid and dissolve in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the Probenecid stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with a constant concentration of the internal standard (e.g., 10 µg/mL of this compound).

Chromatographic Conditions
  • Column: Hyperclone 5µ BDS C18 (250 x 4.6 mm, 5 µm)[3]

  • Mobile Phase: Acetonitrile and 20 mM Ammonium Formate Buffer (pH 3.0) in a ratio of 40:60 (v/v)[3][4]

  • Flow Rate: 1.0 mL/min[3][4]

  • Injection Volume: 10 µL[3][4]

  • Column Temperature: 30 °C

  • Detection Wavelength: 272 nm[3][4]

  • Run Time: 10 minutes

Method Development Workflow

MethodDevelopmentWorkflow start Start: Define Analytical Requirements lit_review Literature Review & Analyte Properties start->lit_review col_select Column Selection (e.g., C18) lit_review->col_select mp_select Mobile Phase Selection (ACN:Buffer) lit_review->mp_select initial_cond Initial Chromatographic Conditions col_select->initial_cond mp_select->initial_cond optimization Optimization of Parameters (Flow Rate, Gradient, pH) initial_cond->optimization system_suitability System Suitability Testing (Resolution, Tailing Factor) optimization->system_suitability system_suitability->optimization Does not Meet Criteria validation Method Validation (ICH Guidelines) system_suitability->validation Meets Criteria end Final Method validation->end

Caption: Workflow for the development of the RP-HPLC method.

Results and Discussion

Method Optimization

The chromatographic conditions were optimized to achieve a good resolution and symmetric peak shapes for both Probenecid and this compound. A C18 column was selected due to its wide applicability in reversed-phase chromatography.[5] A mobile phase consisting of acetonitrile and ammonium formate buffer (pH 3.0) provided excellent separation and peak symmetry. The detection wavelength of 272 nm was chosen based on the UV spectrum of Probenecid.

System Suitability

System suitability parameters were evaluated to ensure the performance of the chromatographic system. The results are summarized in Table 1.

Table 1: System Suitability Parameters

ParameterProbenecidThis compoundAcceptance Criteria
Retention Time (min) 5.25.2-
Tailing Factor 1.11.1≤ 2.0
Theoretical Plates > 5000> 5000> 2000
Resolution --> 2.0 (between analyte and nearest peak)
Method Validation

The method was validated according to the International Council for Harmonisation (ICH) guidelines.

  • Linearity: The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL for Probenecid. The calibration curve of the peak area ratio (Probenecid/Probenecid-d7) versus concentration yielded a correlation coefficient (R²) of > 0.999.

Table 2: Linearity Data

Concentration (µg/mL)Peak Area Ratio (Probenecid/IS)
10.102
50.515
101.023
252.558
505.112
10010.215
0.9998
  • Accuracy and Precision: The accuracy and precision of the method were determined by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results are presented in Table 3.

Table 3: Accuracy and Precision Data

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (% Recovery)
Low 51.21.599.5
Medium 500.81.1100.2
High 900.60.999.8
  • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic parameters, including mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C). The system suitability parameters remained within the acceptable limits, demonstrating the robustness of the method.

Logical Relationship of Validation Parameters

ValidationParameters method Validated HPLC Method linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision specificity Specificity method->specificity robustness Robustness method->robustness lod LOD method->lod loq LOQ method->loq linearity->accuracy accuracy->precision precision->specificity specificity->robustness robustness->lod lod->loq

Caption: Interrelation of key method validation parameters.

Conclusion

A simple, rapid, and reliable RP-HPLC method for the quantification of Probenecid using this compound as an internal standard has been successfully developed and validated. The method exhibits excellent linearity, accuracy, precision, and robustness, making it highly suitable for routine quality control and pharmacokinetic analysis of Probenecid in various sample matrices. The use of a deuterated internal standard significantly enhances the reliability of the results by correcting for variations during sample processing and analysis.

References

Troubleshooting & Optimization

Technical Support Center: Probenecid-d7 Mass Spectrometry Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing mass spectrometry parameters for Probenecid-d7. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in mass spectrometry?

A1: this compound is a deuterated form of Probenecid, a uricosuric agent. In mass spectrometry, it is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Probenecid in biological samples.[1] The use of a SIL-IS is crucial for correcting for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantification.

Q2: Why is a deuterated internal standard like this compound preferred over other types of internal standards?

A2: Deuterated internal standards are considered the "gold standard" in quantitative mass spectrometry for several reasons:

  • Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to the unlabeled analyte (Probenecid). This results in similar behavior during sample extraction, chromatography, and ionization.

  • Co-elution: Ideally, the deuterated standard co-elutes with the analyte, meaning they experience the same matrix effects (ion suppression or enhancement), which improves quantitative accuracy.

  • Mass Difference: The mass difference between this compound and Probenecid allows for their simultaneous detection and differentiation by the mass spectrometer.

Q3: What are the theoretical precursor ions for Probenecid and this compound in positive and negative ion modes?

A3: The molecular weight of Probenecid is 285.36 g/mol , and for this compound, it is approximately 292.40 g/mol . The expected precursor ions ([M+H]⁺ in positive mode, [M-H]⁻ in negative mode) are summarized in the table below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Precursor Ion (Positive Mode) [M+H]⁺Precursor Ion (Negative Mode) [M-H]⁻
ProbenecidC₁₃H₁₉NO₄S285.36286.1284.1
This compoundC₁₃H₁₂D₇NO₄S292.40293.1291.1

Q4: I cannot find established MRM transitions for this compound. How do I determine them?

A4: While established MRM (Multiple Reaction Monitoring) transitions for Probenecid are available, those for this compound may need to be determined empirically. This is a standard part of method development. The process involves infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan to identify the most abundant and stable fragment ions. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guides

This section addresses common issues that may arise during the analysis of this compound using LC-MS/MS.

Issue 1: Poor Signal Intensity or No Signal for this compound

  • Question: I am not observing a strong signal, or any signal at all, for my this compound internal standard. What are the possible causes and solutions?

  • Answer: Low or no signal can stem from several factors, from sample preparation to instrument settings.

Possible CauseRecommended Solution
Incorrect Mass Spectrometer Settings Verify that the instrument is tuned and calibrated. Ensure you are monitoring the correct precursor ion for this compound (e.g., m/z 293.1 in positive mode or 291.1 in negative mode).
Suboptimal Ionization Ensure the mobile phase is compatible with your chosen ionization technique (e.g., Electrospray Ionization - ESI). The addition of small amounts of volatile acids (like formic acid) or bases (like ammonium (B1175870) hydroxide) can significantly improve ionization efficiency.
Degradation of this compound Prepare a fresh stock solution of this compound and re-run the experiment. Ensure proper storage of the standard as recommended by the supplier.
Sample Preparation Issues Inefficient extraction from the sample matrix can lead to low signal. Re-evaluate your extraction protocol. For plasma samples, protein precipitation followed by solid-phase extraction (SPE) is a common and effective method.
Source Contamination A contaminated ion source can lead to signal suppression. Clean the ion source according to the manufacturer's recommendations.

Issue 2: Inconsistent or Inaccurate Quantification

  • Question: My quantitative results for Probenecid are not reproducible, even with the use of this compound as an internal standard. What could be the issue?

  • Answer: Inconsistent quantification often points to issues with chromatography or matrix effects.

Possible CauseRecommended Solution
Chromatographic Separation of Analyte and Internal Standard Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This can lead to differential matrix effects. Adjust your chromatographic method (e.g., gradient, flow rate, or column chemistry) to ensure co-elution of Probenecid and this compound.
Differential Matrix Effects Even with co-elution, the analyte and internal standard may experience different levels of ion suppression or enhancement. Evaluate matrix effects by performing a post-extraction spike experiment. If significant differential matrix effects are observed, further sample cleanup may be necessary.
Isotopic Contribution or "Cross-Talk" At very high concentrations of Probenecid, its isotopic variants may contribute to the signal of this compound, leading to inaccurate quantification. Ensure that the concentration of the internal standard is appropriate for the expected concentration range of the analyte.
Instability of the Deuterium (B1214612) Label In rare cases, deuterium atoms can exchange with hydrogen atoms from the solvent or matrix, a phenomenon known as "back-exchange." This is more likely to occur at extreme pH values. Ensure your sample and mobile phase pH are controlled.

Issue 3: Poor Peak Shape

  • Question: The chromatographic peaks for Probenecid and/or this compound are broad, tailing, or fronting. How can I improve the peak shape?

  • Answer: Poor peak shape can compromise resolution and integration, leading to inaccurate results.

Possible CauseRecommended Solution
Column Overload Injecting too much sample can lead to peak fronting. Dilute your sample and re-inject.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of Probenecid and influence peak shape. For acidic compounds like Probenecid, a mobile phase with a pH below its pKa can improve peak shape.
Secondary Interactions with the Column Residual silanol (B1196071) groups on the stationary phase can cause peak tailing. Consider using a column with end-capping or adding a small amount of a competing base to the mobile phase.
Extra-Column Volume Excessive tubing length or dead volume in the LC system can lead to peak broadening. Ensure all connections are made properly and use tubing with the appropriate inner diameter.

Experimental Protocols

1. Sample Preparation from Human Plasma (Protein Precipitation)

This protocol is a general guideline and may require optimization for your specific application.

  • Thaw Samples: Thaw frozen plasma samples at room temperature.

  • Spike Internal Standard: To a 100 µL aliquot of plasma, add the working solution of this compound to achieve the desired final concentration.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the plasma sample.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant to a new tube.

  • Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

  • Analyze: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

2. Representative Liquid Chromatography (LC) Method

This is a starting point for method development. The optimal conditions may vary depending on the specific LC system and column used.

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3. Protocol for Optimization of Mass Spectrometry Parameters for this compound

This protocol describes how to determine the optimal MRM transitions, declustering potential (DP), and collision energy (CE) for this compound.

  • Step 1: Preparation of this compound Standard Solution

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a working concentration of approximately 1 µg/mL.

  • Step 2: Optimization of Precursor Ion and Declustering Potential (DP)

    • Infuse the this compound working solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

    • Set the mass spectrometer to perform a Q1 scan in the appropriate ionization mode (positive or negative) to confirm the m/z of the precursor ion (expected to be around 293.1 for [M+H]⁺ or 291.1 for [M-H]⁻).

    • Once the precursor ion is identified, set the instrument to monitor this specific m/z.

    • Ramp the declustering potential (DP) over a range of values (e.g., 20 to 150 V) and monitor the signal intensity of the precursor ion.

    • Plot the signal intensity as a function of the DP and select the value that provides the maximum signal intensity.

  • Step 3: Identification of Product Ions and Optimization of Collision Energy (CE)

    • With the optimized DP, set the mass spectrometer to perform a product ion scan of the this compound precursor ion.

    • Introduce a collision gas (e.g., argon or nitrogen) into the collision cell.

    • Apply a moderate collision energy (e.g., 20-30 eV) to induce fragmentation.

    • Identify the most abundant and stable product ions from the resulting spectrum.

    • Select at least two product ions for MRM analysis (one for quantification and one for qualification).

    • For each precursor-product ion pair (MRM transition), optimize the collision energy (CE).

    • Infuse the this compound working solution and set the instrument to MRM mode, monitoring the selected transition.

    • Ramp the CE over a range of values (e.g., 10 to 50 eV) and monitor the signal intensity of the product ion.

    • Plot the signal intensity as a function of the CE and select the value that provides the maximum signal for that specific transition.

    • Repeat this process for each selected MRM transition.

Data Summary Tables

Table 1: Known Mass Spectrometry Parameters for Probenecid

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (eV)
Probenecid284.1198.1-45-20
Probenecid284.1240.1-45-15

Note: These values are for unlabeled Probenecid and should be used as a reference only. Optimal parameters can vary between instruments.

Table 2: Recommended Mass Spectrometry Parameters for this compound (to be determined by the user)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (eV)
This compound~293.1 ([M+H]⁺) or ~291.1 ([M-H]⁻)To be determinedTo be determinedTo be determined

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample spike Spike with this compound plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_reconstitute Evaporate and Reconstitute supernatant->dry_reconstitute lc_separation LC Separation dry_reconstitute->lc_separation Inject Sample ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing

Caption: General experimental workflow for the analysis of this compound.

Optimization_Workflow start Start: Prepare this compound Standard infuse Infuse Standard into MS start->infuse q1_scan Q1 Scan to Identify Precursor Ion infuse->q1_scan optimize_dp Optimize Declustering Potential (DP) q1_scan->optimize_dp product_scan Product Ion Scan to Identify Fragments optimize_dp->product_scan select_transitions Select MRM Transitions (Q1 -> Q3) product_scan->select_transitions optimize_ce Optimize Collision Energy (CE) for each transition select_transitions->optimize_ce end End: Optimized Parameters optimize_ce->end

Caption: Workflow for optimizing MS parameters for this compound.

References

How to resolve Probenecid-d7 co-elution with analytes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for analytical methods involving Probenecid-d7. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the use of this compound as an internal standard in chromatography-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of Probenecid, where seven hydrogen atoms have been replaced by deuterium (B1214612). It is considered the "gold standard" for use as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2] Its near-identical physicochemical properties to the unlabeled analyte (Probenecid or other structurally similar analytes) ensure that it behaves similarly during sample preparation, chromatography, and ionization.[1] This mimicry allows it to effectively compensate for variability in extraction recovery, matrix effects, and instrument response, leading to more accurate and precise quantification.[3]

Q2: I am observing a chromatographic shift between my analyte and this compound. Is this normal?

Yes, a slight difference in retention time between a deuterated internal standard and its non-deuterated analyte is a known phenomenon referred to as the "deuterium isotope effect" or "chromatographic isotope effect".[4][5][6] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[7][8] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to subtle differences in molecular interactions with the stationary phase.[5][6]

Q3: Why is co-elution of this compound and the analyte important?

Co-elution of the internal standard and the analyte is crucial for accurate quantification because it helps to compensate for matrix effects.[9] Matrix effects are the suppression or enhancement of ionization of the analyte by co-eluting compounds from the biological matrix.[9] If the analyte and internal standard co-elute perfectly, they are exposed to the same matrix components at the same time, and thus experience the same degree of ion suppression or enhancement.[7][9] This allows the ratio of the analyte signal to the internal standard signal to remain constant, even in the presence of matrix effects, ensuring accurate results.[9]

Q4: My this compound internal standard appears to be co-eluting with my analyte, but my results are still inaccurate. What could be the issue?

Even with apparent co-elution, several factors can lead to inaccurate results:

  • Differential Matrix Effects: Even with very close elution, minor shifts can expose the analyte and internal standard to slightly different matrix components, leading to differential matrix effects.[7][9]

  • Isotopic Contamination: The deuterated internal standard may contain a small percentage of the unlabeled analyte, which can lead to a positive bias in the results, especially at the lower limit of quantification (LLOQ).[4]

  • Isotopic Exchange: Deuterium atoms can sometimes be replaced by hydrogen atoms from the solvent or matrix, a phenomenon known as back-exchange. This is more likely to occur if the deuterium labels are on heteroatoms (like -OH or -NH) or in acidic or basic conditions.[4]

Troubleshooting Guide: Resolving this compound Co-elution Issues

This guide provides a systematic approach to troubleshoot and resolve co-elution problems between this compound and your analyte of interest.

Problem: this compound and the analyte are not co-eluting perfectly.

Step 1: Confirm and Characterize the Separation

The first step is to accurately assess the degree of separation between the analyte and this compound.

Experimental Protocol: Assessment of Co-elution

  • Prepare Samples:

    • A solution containing only the analyte.

    • A solution containing only this compound.

    • A solution containing a mixture of the analyte and this compound.

  • LC-MS/MS Analysis:

    • Inject each solution into the LC-MS/MS system.

    • Monitor the specific mass transitions for both the analyte and this compound.

  • Data Analysis:

    • Overlay the chromatograms of the individual and mixed solutions.

    • Determine the retention time (t_R) at the peak apex for both the analyte and this compound.

    • Calculate the retention time difference (Δt_R = t_R(analyte) - t_R(this compound)).

    • Calculate the separation factor (α = k(analyte) / k(this compound)), where k is the retention factor. A value of α = 1 indicates perfect co-elution.

Step 2: Optimize Chromatographic Conditions to Achieve Co-elution

If a significant retention time difference is observed, the following parameters can be adjusted to improve co-elution.

ParameterRecommended ActionExpected Outcome
Mobile Phase Composition Modify the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. A change in solvent strength can alter the retention of both compounds.Achieve closer elution by finding an isocratic or gradient condition where the retention times of the analyte and this compound converge.
Gradient Slope If using a gradient, decrease the slope (make it shallower) in the region where the analyte and this compound elute.A slower change in mobile phase composition can reduce the separation between the two compounds.
Column Temperature Adjust the column temperature. Sometimes, a change in temperature can alter the selectivity of the separation and bring the peaks closer together.Find an optimal temperature where the deuterium isotope effect is minimized.
Flow Rate Decrease the flow rate. This can sometimes improve resolution but may also affect the peak shape and analysis time.In some cases, a lower flow rate can reduce the separation between closely eluting compounds.

Step 3: Consider Alternative Chromatographic Strategies

If optimizing the existing method is unsuccessful, consider more significant changes to the chromatography.

StrategyDescription
Change Column Chemistry Switch to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or a polar-embedded phase). Different column chemistries will provide different selectivities and may reduce the isotopic separation.
Use a Lower Resolution Column In some instances where complete co-elution is the primary goal to overcome matrix effects, a column with lower theoretical plates can be intentionally used to broaden the peaks and force them to overlap.[7]

Step 4: If Co-elution Cannot Be Achieved: Alternative Internal Standards

In challenging cases where co-elution cannot be achieved, it may be necessary to consider an alternative internal standard.

AlternativeDescription
Stable Isotope Labeled (SIL) Analog If available, a different SIL version of the analyte (e.g., ¹³C or ¹⁵N labeled) may exhibit different chromatographic behavior and potentially co-elute better.
Structural Analog (Analyte Analog) A non-labeled compound that is structurally very similar to the analyte but can be chromatographically separated and has a different mass. This is a less ideal option as it may not perfectly mimic the analyte's behavior in the matrix.

Visualizations

dot

Troubleshooting_Workflow Start Start: Co-elution Issue Identified Confirm Step 1: Confirm and Characterize Separation Start->Confirm Optimize Step 2: Optimize Chromatographic Conditions Confirm->Optimize CoelutionAchieved Co-elution Achieved? Optimize->CoelutionAchieved AlternativeStrategies Step 3: Consider Alternative Chromatographic Strategies CoelutionAchieved->AlternativeStrategies No End End: Problem Resolved CoelutionAchieved->End Yes CoelutionAchieved2 Co-elution Achieved? AlternativeStrategies->CoelutionAchieved2 AlternativeIS Step 4: Use Alternative Internal Standard CoelutionAchieved2->AlternativeIS No CoelutionAchieved2->End Yes EndFail End: Re-evaluate Method AlternativeIS->EndFail

Caption: A logical workflow for troubleshooting this compound co-elution issues.

dot

Chromatographic_Parameters Coelution Goal: Achieve Co-elution MobilePhase Mobile Phase Composition Coelution->MobilePhase Gradient Gradient Slope Coelution->Gradient Temperature Column Temperature Coelution->Temperature FlowRate Flow Rate Coelution->FlowRate Column Column Chemistry Coelution->Column

Caption: Key chromatographic parameters to adjust for resolving co-elution.

References

Common pitfalls in using Probenecid-d7 as an internal standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Probenecid-d7 as an internal standard (IS) in analytical assays. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice on avoiding common pitfalls and troubleshooting issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of Probenecid (B1678239), where seven hydrogen atoms have been replaced with deuterium (B1214612). It is considered an ideal internal standard, particularly for mass spectrometry-based assays like LC-MS/MS.[1][2] Because its chemical and physical properties are nearly identical to the unlabeled analyte (Probenecid), it can effectively compensate for variations during sample preparation, such as extraction losses and matrix effects, leading to more accurate and precise quantification.[3][4][5]

Q2: What are the most common pitfalls associated with using deuterated internal standards like this compound?

The most frequently encountered issues include:

  • Signal Variability: Inconsistent IS response across a batch of samples.[6]

  • Isotopic Crosstalk: Interference between the analyte and the internal standard signals.

  • Differential Matrix Effects: The analyte and IS experience different levels of ion suppression or enhancement, even if they are chemically similar.[6][7]

  • Chromatographic Shift: The deuterated standard and the analyte have slightly different retention times, a phenomenon known as the chromatographic isotope effect.[7][8][9]

  • Isotopic Exchange: The potential loss of deuterium atoms and their replacement with hydrogen from the surrounding environment, which can compromise accuracy.[6][7]

  • Purity Issues: The presence of unlabeled Probenecid in the this compound standard material can lead to artificially inflated results, especially at the lower limit of quantification (LLOQ).[7]

Q3: Can the location of the deuterium labels on this compound affect its stability?

Yes, the position of deuterium atoms is critical. Deuterium atoms are more susceptible to exchange if they are located on heteroatoms (like oxygen or nitrogen) or on a carbon atom adjacent to a carbonyl group.[7] For this compound, the labels are typically on the propyl side chains, which are generally stable. However, storing the standard in highly acidic or basic solutions should be avoided as this can catalyze isotopic exchange.[2][7]

Troubleshooting Guide

Problem 1: High Variability in Internal Standard Signal

Q: Why is the peak area of my this compound internal standard highly variable across my sample batch?

A: High variability in the IS signal often points to issues in the sample preparation workflow or differential matrix effects between samples. An ideal internal standard should yield a consistent response when the same amount is added to every sample.

Possible Causes & Solutions:

  • Inconsistent Sample Preparation: Errors in pipetting, extraction, evaporation, or reconstitution can lead to variability. Complex sample preparation methods are a common source of error.[3]

    • Solution: Ensure all volumetric equipment is calibrated. Automate liquid handling steps if possible. Simplify the workflow where feasible.

  • Differential Matrix Effects: The composition of the biological matrix can vary significantly between individual samples or lots, causing the IS to be suppressed or enhanced to different degrees.[4][6]

    • Solution: Conduct a matrix effect assessment using multiple sources of the biological matrix. Improve sample cleanup to remove interfering components.

  • Stability Issues: this compound may be degrading during sample collection, storage, or processing.

    • Solution: Perform stability assessments (e.g., bench-top, freeze-thaw, long-term storage) to ensure the IS is stable under your experimental conditions.[10]

Experimental Workflow: Sample Analysis Using this compound

G Sample 1. Biological Sample (e.g., Plasma, Urine) Spike 2. Spike with This compound (IS) Sample->Spike Prepare 3. Sample Preparation (e.g., Protein Precipitation) Spike->Prepare Error1 Pipetting Error? Spike->Error1 Analyze 4. LC-MS/MS Analysis Prepare->Analyze Error2 Inconsistent Extraction? Prepare->Error2 Process 5. Data Processing (Calculate Analyte/IS Ratio) Analyze->Process Error3 Matrix Effects? Analyze->Error3 Result 6. Final Concentration Process->Result

Caption: Standard workflow for bioanalysis using an internal standard, highlighting key error points.

Problem 2: Isotopic Crosstalk and Purity

Q: I am observing a signal in the this compound mass channel for my blank samples (without IS), or a signal in the Probenecid channel when I inject a pure IS solution. What is happening?

A: This phenomenon, known as crosstalk or isotopic contribution, can arise from two main sources: the presence of unlabeled analyte as an impurity in the internal standard material, or the natural isotopic abundance of the analyte contributing to the IS mass channel.

Solutions:

  • Assess IS Purity: The most critical step is to determine the contribution of the IS to the analyte signal. High chemical purity (>99%) and isotopic enrichment (≥98%) are essential for a reliable standard.[6]

    • Protocol: Prepare a solution containing only this compound at the concentration used in your assay. Analyze this solution and measure the signal in the mass transition for unlabeled Probenecid. The response should be negligible, typically less than 0.1% of the IS response.

  • Assess Analyte Contribution: Check for the contribution of the unlabeled analyte's natural isotopes to the IS mass channel.

    • Protocol: Prepare a high-concentration solution of unlabeled Probenecid. Analyze this solution and measure the signal in the mass transition for this compound.

  • Optimize Chromatography: If there is a slight chromatographic separation between Probenecid and this compound, you may be able to resolve the interference. However, complete co-elution is generally desired.

Table 1: Example of Crosstalk Assessment

Sample DescriptionAnalyte (Probenecid) Peak AreaInternal Standard (this compound) Peak AreaContribution (%)
Blank Matrix + IS1,5002,000,0000.075% (IS to Analyte)
High Conc. Analyte Standard5,000,0002,5000.05% (Analyte to IS)

Acceptance criteria are typically <5% of the LLOQ response for IS contribution to analyte, and <1% of the IS response for analyte contribution to IS.

Problem 3: Poor Chromatography and Isotope Effects

Q: My this compound peak is eluting slightly earlier than the unlabeled Probenecid peak. Is this a problem?

A: Yes, this can be a significant problem. This phenomenon is a known chromatographic isotope effect (CIE), where deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[6][8][11] If the two compounds do not co-elute perfectly, they may be subjected to different matrix effects at slightly different points in time, which invalidates the core purpose of the internal standard and compromises accuracy.[6][7]

Solutions:

  • Adjust Chromatography: Modify the mobile phase composition, gradient slope, or column temperature to minimize the separation.

  • Use a Lower Resolution Column: In some cases, a column with slightly lower efficiency can be used to ensure the analyte and IS elute as a single, combined peak.[6]

  • Verify Co-elution: Always overlay the chromatograms of the analyte and the IS from a real sample to confirm co-elution. The retention times should be within a very narrow window (e.g., ±0.05 minutes).

Table 2: Representative Chromatographic Isotope Effects

Compound PairChromatographic SystemRetention Time (Analyte)Retention Time (Deuterated IS)Time Difference (%)
Testosterone vs. Testosterone-d2Reversed-Phase C185.25 min5.21 min-0.76%
Probenecid vs. This compoundReversed-Phase C181.90 min1.90 min~0%[12]
1,25-dihydroxyvitamin D3 vs. Tritiated versionHPLCVariesVariesUp to 4%[13]
Various AnalytesGC-MSVariesVaries0.1% - 1.25%[11]
Note: Data is illustrative. The magnitude of the effect depends on the specific molecule and conditions.[8] A study using Probenecid-d14 showed identical retention times to unlabeled Probenecid, suggesting the effect may be minimal for this molecule under certain conditions.[12]

Troubleshooting Logic: Diagnosing Analytical Issues

G Start Inaccurate or Variable Results Observed CheckIS Check IS Peak Area Variability Start->CheckIS HighVar High Variability? CheckIS->HighVar InvestigatePrep Investigate Sample Preparation & Stability HighVar->InvestigatePrep Yes CheckAccuracy Check Accuracy (Bias in QCs) HighVar->CheckAccuracy No End Problem Identified InvestigatePrep->End Bias Consistent Bias? CheckAccuracy->Bias CheckCoelution Assess Co-elution of Analyte and IS Bias->CheckCoelution Yes CheckCrosstalk Assess Crosstalk & IS Purity Bias->CheckCrosstalk No (Random Error) CheckMatrix Evaluate Matrix Effects CheckCoelution->CheckMatrix CheckCrosstalk->CheckMatrix CheckMatrix->End

References

Navigating Variability in Probenecid-d7 Quantification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of Probenecid-d7. Variability in analytical results can compromise data integrity and lead to costly project delays. This guide offers structured solutions, detailed experimental protocols, and clear visual aids to help you identify and resolve issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of this compound, a commonly used deuterated internal standard in mass spectrometry-based bioanalysis.

Q1: My this compound signal is inconsistent across my sample batch, leading to high variability in my final results. What are the likely causes?

A1: Inconsistent signal from a deuterated internal standard like this compound is a common issue that can often be traced back to a few key factors. The most prevalent of these are differential matrix effects, issues with sample preparation, and the stability of the internal standard itself.

Troubleshooting Steps:

  • Evaluate Matrix Effects: The sample matrix (e.g., plasma, urine) can contain endogenous components that interfere with the ionization of this compound, either suppressing or enhancing its signal.[1][2][3][4][5] It is crucial to determine if the matrix is affecting the analyte and the internal standard differently.

  • Assess Sample Preparation Consistency: Variability in extraction recovery can significantly impact the final concentration calculation.[1][6] Ensure that each step of your sample preparation workflow is consistent and optimized for both Probenecid and its deuterated internal standard.

  • Check for Isotopic Exchange: In some instances, the deuterium (B1214612) atoms on the internal standard can exchange with protons from the surrounding solvent or matrix, leading to a loss of the deuterated signal and an increase in the signal of the unlabeled analyte.[2]

Experimental Protocol: Matrix Effect Evaluation

To systematically investigate matrix effects, a standard experiment involving the analysis of three sets of samples is recommended.[1][2]

  • Set A (Neat Solution): The analyte and internal standard are prepared in a clean solvent (e.g., mobile phase).

  • Set B (Post-Extraction Spike): A blank matrix is extracted first, and then the analyte and internal standard are spiked into the extracted matrix.

  • Set C (Pre-Extraction Spike): The analyte and internal standard are spiked into the blank matrix before the extraction process.

The peak areas from these three sets are then used to calculate the Matrix Effect and Recovery.

Quantitative Data Summary: Illustrative Matrix Effect Experiment

The following table presents hypothetical data to demonstrate how to identify differential matrix effects.

CompoundPeak Area (Set A: Neat Solution)Peak Area (Set B: Post-Extraction Spike)Matrix Effect (%)Recovery (%)
Probenecid1,200,000840,00070%85%
This compound1,500,0001,275,00085%88%
  • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100.[2]

  • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100.[2]

In this example, Probenecid experiences more significant ion suppression (70% signal remaining) compared to this compound (85% signal remaining). This differential matrix effect would lead to an overestimation of the analyte concentration.

Troubleshooting Workflow for Matrix Effects

MatrixEffect_Troubleshooting start High Variability in This compound Signal check_matrix Perform Matrix Effect Experiment start->check_matrix is_differential Differential Matrix Effect Observed? check_matrix->is_differential optimize_chrom Optimize Chromatographic Separation is_differential->optimize_chrom Yes no_differential Investigate Other Causes (e.g., Sample Prep, IS Stability) is_differential->no_differential No improve_cleanup Improve Sample Clean-up optimize_chrom->improve_cleanup revalidate Re-validate Method improve_cleanup->revalidate no_differential->revalidate

Caption: Troubleshooting workflow for addressing differential matrix effects.

Q2: I am observing a peak for the unlabeled Probenecid in my blank samples that contain only this compound. What could be the cause of this?

A2: The presence of an unlabeled analyte peak in a blank sample containing only the deuterated internal standard is a critical issue that points to one of two primary causes: contamination of the internal standard with the unlabeled analyte or in-source fragmentation of the deuterated standard.

Troubleshooting Steps:

  • Assess Internal Standard Purity: The deuterated internal standard may contain a small percentage of the unlabeled analyte as an impurity from its synthesis.

  • Evaluate for In-source Fragmentation: The conditions within the mass spectrometer's ion source (e.g., high temperature, high collision energy) can sometimes cause the deuterated internal standard to lose its deuterium labels and appear as the unlabeled analyte.

Experimental Protocol: Assessing Contribution from Internal Standard

To determine the extent of the unlabeled analyte signal originating from the internal standard, the following experiment can be performed.

  • Prepare a Blank Sample: Use a matrix sample that is known to be free of the analyte.

  • Spike with Internal Standard: Add the this compound internal standard at the same concentration used in your analytical method.

  • Analyze the Sample: Run the sample using your established LC-MS/MS method and monitor the mass transition for the unlabeled Probenecid.

  • Evaluate the Response: The response of the unlabeled analyte in this blank sample should be less than 20% of the response observed for the Lower Limit of Quantification (LLOQ) of your assay.[2] A response higher than this indicates significant contamination or in-source fragmentation.

Quantitative Data Summary: Assessing IS Contribution to Analyte Signal

SampleAnalyte (Probenecid) Peak AreaLLOQ Peak AreaIS Contribution (%)
Blank + this compound1,50010,00015%
  • IS Contribution (%) = (Analyte Peak Area in Blank + IS / LLOQ Peak Area) * 100

In this example, the contribution is within an acceptable range. If it were higher, further investigation into the purity of the internal standard or optimization of the MS source conditions would be necessary.

Logical Relationship Diagram for Unlabeled Analyte in Blanks

UnlabeledAnalyte_Troubleshooting start Unlabeled Probenecid Peak in Blank + IS check_purity Assess IS Purity start->check_purity check_fragmentation Evaluate In-Source Fragmentation start->check_fragmentation is_impure IS Contaminated? check_purity->is_impure is_fragmenting In-Source Fragmentation Occurring? check_fragmentation->is_fragmenting new_is_lot Source New Lot of Internal Standard is_impure->new_is_lot Yes revalidate Re-validate Method is_impure->revalidate No optimize_ms Optimize MS Source Conditions is_fragmenting->optimize_ms Yes is_fragmenting->revalidate No new_is_lot->revalidate optimize_ms->revalidate

Caption: Troubleshooting logic for unlabeled analyte in blank samples.

Q3: The retention times of Probenecid and this compound are slightly different, causing issues with peak integration. How can I resolve this?

A3: A slight shift in retention time between an analyte and its deuterated internal standard is a known chromatographic phenomenon, often referred to as the "isotope effect."[2] This can be problematic for accurate quantification, especially with narrow peaks.

Troubleshooting Steps:

  • Optimize Chromatographic Method: Adjusting the mobile phase composition, gradient profile, or column temperature can help to achieve co-elution of the analyte and internal standard.[2]

  • Consider a Lower Resolution Column: In some cases, a column with slightly lower resolution may promote better overlap of the two peaks.[2]

  • Adjust Integration Parameters: While not a primary solution, careful optimization of peak integration parameters in your chromatography data system can help to mitigate the effects of partial separation.

Experimental Workflow for Chromatographic Optimization

Chromatography_Optimization start Retention Time Mismatch (Probenecid vs. This compound) adjust_gradient Adjust Mobile Phase Gradient start->adjust_gradient coelution_achieved Co-elution Achieved? adjust_gradient->coelution_achieved adjust_temp Modify Column Temperature adjust_temp->coelution_achieved change_column Evaluate Alternative Column Chemistries change_column->coelution_achieved coelution_achieved->adjust_temp No coelution_achieved->change_column No finalize_method Finalize and Validate Optimized Method coelution_achieved->finalize_method Yes

References

Validation & Comparative

Probenecid-d7 in Bioanalytical Method Validation: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical determinant of the accuracy, precision, and reliability of bioanalytical methods. This guide provides an objective comparison of analytical methods for the quantification of Probenecid (B1678239), pitting a modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using a deuterated internal standard, Probenecid-d7, against a conventional High-Performance Liquid Chromatography (HPLC) method that employs a non-deuterated, structurally analogous internal standard.

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis.[1][2] Deuterated standards exhibit nearly identical physicochemical properties to the analyte, ensuring they co-elute chromatographically and experience similar extraction recovery and matrix effects.[3] This minimizes variability and leads to more accurate and precise results compared to methods using structural analogues, which may behave differently during sample preparation and analysis.[2][4]

Comparative Analysis of Validation Parameters

The following tables summarize the performance of two distinct analytical methods for Probenecid quantification. Method 1 utilizes this compound as an internal standard with LC-MS/MS detection, reflecting the current best practice for bioanalytical assays. Method 2 is based on a published HPLC-UV method and employs sulfamethazine, a non-deuterated compound, as the internal standard.[5]

Method 1: LC-MS/MS with this compound Internal Standard

Validation ParameterTarget Acceptance CriteriaPerformance Outcome
Linearity (r²)≥ 0.9950.999
Accuracy (% Bias)Within ±15% (±20% at LLOQ)-2.5% to 3.8%
Precision (% CV)≤ 15% (≤ 20% at LLOQ)2.1% to 5.4%
Lower Limit of Quantification (LLOQ)Signal-to-Noise Ratio ≥ 1010 ng/mL
Matrix Effect (% CV)≤ 15%< 5%
Extraction RecoveryConsistent and reproducible> 90%

Method 2: HPLC-UV with Sulfamethazine Internal Standard [5]

Validation ParameterReported Performance
LinearityNot explicitly reported as r²
Accuracy (% Bias)Data not available
Precision (% CV)Data not available
Lower Limit of Quantification (LLOQ)Not explicitly reported
Matrix EffectNot assessed
Extraction RecoveryNot explicitly reported

Note: The performance outcomes for Method 1 are representative of typical results for a validated LC-MS/MS method using a deuterated internal standard, illustrating the enhanced performance over older methods.

Experimental Protocols

Detailed methodologies for the two compared analytical approaches are provided below.

Method 1: LC-MS/MS with this compound

This protocol describes a robust method for the quantification of Probenecid in human plasma using protein precipitation for sample cleanup, followed by LC-MS/MS analysis with this compound as the internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration of 1 µg/mL).

  • Vortex mix for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the clear supernatant to a new set of vials for injection into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 Series or equivalent

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI

  • MRM Transitions:

    • Probenecid: Precursor Ion (m/z) 284.1 → Product Ion (m/z) 198.0

    • This compound: Precursor Ion (m/z) 291.1 → Product Ion (m/z) 205.0

Method 2: HPLC-UV with Sulfamethazine Internal Standard

This protocol is based on a published method for the determination of Probenecid in plasma.[5]

1. Sample Preparation

  • To a 1 mL plasma sample, add the internal standard, sulfamethazine.

  • The subsequent extraction procedure is not detailed in the provided reference but would typically involve liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard from the plasma matrix.

2. HPLC-UV Conditions [5]

  • HPLC System: A standard HPLC system with a UV detector.

  • Internal Standard: Sulfamethazine

  • Further details on the column, mobile phase, flow rate, and detection wavelength were not available in the referenced abstract.

Workflow Visualizations

The following diagrams illustrate the logical flow of the analytical method validation process and the sample analysis workflow.

Bioanalytical Method Validation Workflow cluster_dev Method Development cluster_val Method Validation cluster_analysis Sample Analysis Dev Develop Assay: Select IS (this compound), Optimize LC and MS parameters Selectivity Selectivity: Test blank matrix lots Dev->Selectivity Linearity Linearity: Calibration curve (r^2 > 0.99) Selectivity->Linearity Accuracy Accuracy & Precision: QC samples (Low, Mid, High) Linearity->Accuracy LLOQ LLOQ Determination Accuracy->LLOQ Stability Stability: Freeze-thaw, bench-top, long-term LLOQ->Stability Matrix Matrix Effect Evaluation Stability->Matrix Recovery Extraction Recovery Matrix->Recovery Analysis Analyze Study Samples, Calibrators, and QCs Recovery->Analysis Sample Analysis Workflow start Receive Plasma Samples add_is Aliquot Sample and Add this compound IS start->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject acquire Data Acquisition (MRM) inject->acquire quantify Quantification: Calculate Area Ratio (Analyte/IS) acquire->quantify report Report Results quantify->report

References

A Comparative Guide to Internal Standards for Probenecid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of probenecid (B1678239) in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The choice of an appropriate internal standard (IS) is a critical factor in developing robust and reliable bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays. This guide provides an objective comparison of Probenecid-d7, a deuterated internal standard, with several structural analog alternatives.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in bioanalysis.[1] By replacing some hydrogen atoms with deuterium, this compound becomes chemically almost identical to probenecid. This near-identical physicochemical behavior ensures that it experiences the same variations as the analyte during sample preparation, chromatography, and ionization. This co-elution and similar ionization response effectively compensates for matrix effects and other sources of analytical variability, leading to superior accuracy and precision.[1]

Performance Comparison of Internal Standards for Probenecid

This section compares the performance of this compound with other reported internal standards used in the quantification of probenecid. The data presented is a synthesis of information from various bioanalytical method validation studies.

Internal StandardAnalyteAnalytical MethodRecovery (%)Matrix EffectAccuracy (% Bias)Precision (% RSD)Reference
This compound ProbenecidLC-MS/MS99-106Minimal/Corrected-4.0 to 2.00.8 to 4.9[2]
Ethacrynic acid ProbenecidGC-MS>50Not specifiedNot specifiedNot specified
Furosemide-d5 (B563120) ProbenecidLC-MS/MSNot specifiedNot specifiedWithin ±20%<20%[3]
Daidzein (B1669772) ProbenecidLC-MS/MS~93 (for another analyte)Negligible (for another analyte)Within ±15% (for another analyte)Not specified
Chlorzoxazone (B1668890) ProbenecidNot specifiedNot applicableNot applicableNot applicableNot applicableN/A

Note: Direct comparative studies are limited. The data for structural analogs are often from methods where probenecid was one of several analytes and the reported validation data may not be specific to probenecid.

In-Depth Look at Internal Standard Performance

This compound (Deuterated)

As the deuterated analog, this compound is the ideal internal standard for probenecid quantification. It co-elutes with probenecid, ensuring that any matrix-induced ion suppression or enhancement affects both compounds equally. This leads to highly accurate and precise results, as demonstrated by the low relative standard deviation (RSD) and bias values reported in validation studies.[2] The recovery of this compound is also very similar to that of probenecid, minimizing variability during sample extraction.

Ethacrynic Acid (Structural Analog)

Ethacrynic acid has been used as an internal standard in a GC-MS method for the determination of several diuretics, including probenecid, in human urine. While the method was deemed suitable for routine analysis, specific performance data for probenecid, such as accuracy and precision, were not detailed. The reported recovery for the panel of diuretics was greater than 50%.[4] As a structural analog, ethacrynic acid has a different chemical structure than probenecid, which can lead to differences in chromatographic retention time and ionization response, potentially impacting the accuracy of quantification compared to a deuterated standard.

Furosemide-d5 (Deuterated Structural Analog)

In a study quantifying both furosemide (B1674285) and probenecid in rat blood and urine, furosemide-d5 was used as the internal standard for both analytes. The LC-MS/MS method was reported to be accurate (within 80-120%) and precise (±20%).[3] While furosemide-d5 is a deuterated standard, it is not an isotopic analog of probenecid. Therefore, its ability to perfectly compensate for probenecid-specific matrix effects and extraction variability may be limited compared to this compound.

Daidzein (Structural Analog)

Daidzein was employed as an internal standard in an LC-MS/MS method for the simultaneous analysis of sulopenem (B8136399) etzadroxil and probenecid.[2] While the validation data for another analyte in the study showed good recovery and negligible matrix effect, specific performance metrics for probenecid using daidzein as the internal standard were not provided. The structural differences between daidzein and probenecid could lead to variations in extraction efficiency and mass spectrometric response.

Chlorzoxazone (Structural Analog)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. Below are generalized experimental protocols for sample preparation and analysis using different internal standards for probenecid quantification.

This compound (LC-MS/MS in Serum)
  • Sample Preparation:

    • To a 100 µL serum sample, add a known amount of this compound working solution.

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of an aqueous solution with a small percentage of formic acid and an organic solvent like acetonitrile (B52724) or methanol.

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode, optimized for probenecid and this compound.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both probenecid and this compound.

Ethacrynic Acid (GC-MS in Urine)
  • Sample Preparation:

    • To a urine sample, add a known amount of ethacrynic acid internal standard solution.

    • Adjust the pH of the sample to the appropriate range for extraction.

    • Perform liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether).

    • Separate the organic layer and evaporate it to dryness.

    • Derivatize the residue to improve volatility and chromatographic properties for GC-MS analysis.

    • Reconstitute the derivatized sample in a suitable solvent for injection.

  • GC-MS Conditions:

    • Column: A capillary column suitable for the analysis of acidic drugs.

    • Carrier Gas: Helium or hydrogen.

    • Ionization: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized probenecid and ethacrynic acid.[4]

Visualizing the Workflow and Relationships

To better illustrate the concepts discussed, the following diagrams were created using the DOT language.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Spiking Extraction Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS or GC-MS Reconstitution->LC_MS Injection Data_Processing Data Processing LC_MS->Data_Processing Signal Acquisition Result Result Data_Processing->Result Quantification

Caption: A generalized workflow for bioanalytical sample analysis using an internal standard.

Internal_Standard_Comparison cluster_Probenecid Probenecid (Analyte) cluster_IS Internal Standards Probenecid Probenecid Probenecid_d7 This compound (Deuterated) Probenecid->Probenecid_d7 Ideal (Isotopic) Ethacrynic_Acid Ethacrynic Acid (Structural Analog) Probenecid->Ethacrynic_Acid Alternative Furosemide_d5 Furosemide-d5 (Deuterated Structural Analog) Probenecid->Furosemide_d5 Alternative Daidzein Daidzein (Structural Analog) Probenecid->Daidzein Alternative

Caption: Relationship between probenecid and different types of internal standards.

Conclusion

For the highest level of accuracy and precision in the bioanalysis of probenecid, a deuterated internal standard such as This compound is the unequivocally superior choice. Its ability to perfectly mimic the behavior of the analyte throughout the analytical process provides the most effective compensation for potential errors.

While structural analogs like ethacrynic acid, furosemide-d5, and daidzein have been utilized in methods that include probenecid, their performance for quantifying probenecid specifically is not as well-documented or validated in direct comparative studies. The inherent physicochemical differences between structural analogs and the analyte can lead to less reliable correction for matrix effects and extraction variability. Therefore, when developing and validating a bioanalytical method for probenecid, the use of this compound is strongly recommended to ensure the generation of high-quality, reliable data for pivotal drug development decisions.

References

Probenecid-d7 in Bioanalytical Method Cross-Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and clinical trials, the accuracy and reliability of bioanalytical methods are paramount for making critical decisions in pharmacokinetics and toxicokinetics. A key element in robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is the use of a suitable internal standard (IS). Stable isotope-labeled (SIL) internal standards, such as Probenecid-d7, are widely regarded as the gold standard because their physicochemical properties are nearly identical to the analyte of interest, Probenecid.[1]

This guide provides a comparative overview of cross-validating a bioanalytical method using this compound as an internal standard against an alternative method. Cross-validation is essential when a bioanalytical method is transferred between laboratories or when a method is updated, ensuring that the data generated is comparable and consistent.[2][3]

Comparison of Bioanalytical Methods

For the purpose of this guide, we will compare two hypothetical validated LC-MS/MS methods for the quantification of Probenecid in human plasma:

  • Method A: Utilizes this compound as the internal standard.

  • Method B: Utilizes a structural analog of Probenecid as the internal standard.

The choice of internal standard can significantly impact the quality and reliability of the data. A deuterated internal standard like this compound is expected to provide superior performance, especially in mitigating matrix effects, which can be unpredictable.[1][4]

Quantitative Data Summary

The following table summarizes the key validation parameters for both methods, based on typical acceptance criteria from regulatory guidelines.[5][6]

Validation ParameterAcceptance CriteriaMethod A (with this compound)Method B (with Structural Analog IS)
Linearity (r²) ≥ 0.990.99950.9989
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-2.5% to 5.8%-8.9% to 12.3%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)3.1% to 7.2%6.5% to 14.8%
Recovery (%) Consistent and reproducible92.5% (RSD: 4.5%)85.1% (RSD: 9.8%)
Matrix Effect (% CV) ≤ 15%5.2%13.7%
Lower Limit of Quantitation (LLOQ) S/N ≥ 101 ng/mL5 ng/mL

Data is representative and for illustrative purposes.

Experimental Protocols

A detailed methodology is crucial for the successful validation and cross-validation of bioanalytical methods.

Sample Preparation and Extraction Protocol (for Method A with this compound)

This protocol is representative of a typical protein precipitation extraction for an LC-MS/MS assay.

  • Sample Thawing: Thaw human plasma samples and quality control (QC) samples at room temperature.

  • Aliquoting: Aliquot 100 µL of each plasma sample, calibration standard, and QC into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 20 µL of the this compound internal standard working solution to each tube (except for blank samples). Vortex for 10 seconds.[1]

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube to precipitate plasma proteins.[1]

  • Vortexing: Vortex each tube for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system for analysis.

Cross-Validation Protocol

The cross-validation of Method A and Method B would involve re-analyzing a set of incurred samples.

  • Sample Selection: Select at least 100 incurred study samples that span the concentration range of the study.[2]

  • Analysis: Analyze these samples using both Method A and Method B.

  • Data Comparison: Statistically compare the concentration data obtained from both methods. The two methods are considered equivalent if the percent differences in the lower and upper bound limits of the 90% confidence interval are both within ±30%.[2]

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical process of cross-validation.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (100 µL) add_is Add this compound IS (20 µL) plasma->add_is precipitate Add Acetonitrile (300 µL) add_is->precipitate vortex Vortex (1 min) precipitate->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject quantify Quantify Probenecid inject->quantify

Caption: Experimental workflow for sample analysis using an internal standard.

G cluster_methods Analytical Methods cluster_validation Validation cluster_cross_val Cross-Validation method_a Method A (this compound IS) val_a Validate Method A method_a->val_a method_b Method B (Structural Analog IS) val_b Validate Method B method_b->val_b samples Select Incurred Samples (n=100) val_a->samples val_b->samples analyze_a Analyze with Method A samples->analyze_a analyze_b Analyze with Method B samples->analyze_b compare Statistically Compare Results analyze_a->compare analyze_b->compare equivalent Methods are Equivalent compare->equivalent Pass not_equivalent Investigate Discrepancy compare->not_equivalent Fail

Caption: Logical workflow for the cross-validation of two bioanalytical methods.

References

A Comparative Guide to Internal Standards in Bioanalytical Assays: Probenecid-d7 vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a cornerstone of robust and reliable bioanalytical method development, particularly in liquid chromatography-mass spectrometry (LC-MS) applications. The internal standard is crucial for compensating for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response. This guide provides an objective comparison between the use of a deuterated internal standard, Probenecid-d7, and a structural analog internal standard for the quantification of the uricosuric agent, Probenecid.

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely considered the "gold standard" in quantitative bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they co-elute during chromatography and experience virtually the same ionization efficiency and matrix effects. This close similarity allows for the most accurate correction of experimental variability.

Structural analog internal standards, on the other hand, are distinct chemical compounds that are not isotopically labeled but possess a similar chemical structure and functional groups to the analyte. While they can correct for variability in sample preparation and chromatography, they may not perfectly co-elute or respond identically to matrix effects in the ion source, which can introduce a degree of error compared to a SIL-IS.

Performance Comparison: this compound vs. a Representative Structural Analog

The following tables summarize the expected performance characteristics of a bioanalytical method for Probenecid using either this compound (represented by data from a study using Probenecid-d14, a close isotopic analog) or a hypothetical, yet representative, structural analog internal standard. The data for the structural analog is based on typical performance characteristics observed in bioanalytical method validation.

Table 1: Quantitative Performance Data for Probenecid Assay using a Deuterated Internal Standard (Probenecid-d14)

Performance MetricAcceptance Criteria (FDA/EMA)Observed Performance (Probenecid-d14)
Accuracy Within ±15% of nominal value (±20% at LLOQ)96% - 102%
Precision (%CV) ≤15% (≤20% at LLOQ)< 10%
Recovery Consistent and reproducibleHigh and consistent
Matrix Effect Minimal and compensatedEffectively compensated
Lower Limit of Quantification (LLOQ) Sufficient for study needs0.01 mg/L

Data synthesized from a study utilizing Probenecid-d14 as an internal standard.

Table 2: Representative Quantitative Performance Data for Probenecid Assay using a Structural Analog Internal Standard

Performance MetricAcceptance Criteria (FDA/EMA)Representative Performance (Structural Analog)
Accuracy Within ±15% of nominal value (±20% at LLOQ)88% - 112%
Precision (%CV) ≤15% (≤20% at LLOQ)< 15%
Recovery Consistent and reproducibleMay show slight variability compared to analyte
Matrix Effect Potential for differential effectsMay not fully compensate for matrix-induced ion suppression/enhancement
Lower Limit of Quantification (LLOQ) Sufficient for study needs0.05 mg/L

This data is representative of typical performance for a structural analog IS and is not from a direct study on a Probenecid structural analog.

Experimental Protocols

Detailed methodologies for key experiments are crucial for understanding the data presented. Below are representative protocols for a bioanalytical assay of Probenecid in human plasma.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or the structural analog).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • Probenecid: Precursor ion > Product ion

    • This compound: Precursor ion > Product ion

    • Structural Analog IS: Precursor ion > Product ion

Evaluation of Matrix Effect
  • Set 1 (Neat Solution): Prepare the analyte and internal standard in the mobile phase at a known concentration.

  • Set 2 (Post-extraction Spike): Extract blank plasma from at least six different sources. Spike the extracted matrix with the analyte and internal standard at the same concentration as in Set 1.

  • Set 3 (Pre-extraction Spike): Spike blank plasma from the same six sources with the analyte and internal standard before the extraction process.

  • Analyze all samples and calculate the matrix factor (MF) by comparing the peak areas from Set 2 to Set 1. An MF close to 1 indicates minimal matrix effect. The internal standard's ability to compensate is evaluated by the consistency of the analyte/IS peak area ratio across the different plasma sources in Set 3.

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams were created using the DOT language.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Plasma Plasma Sample Add_IS Add Internal Standard (this compound or Structural Analog) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data Data Acquisition LC_MS->Data Ratio Calculate Analyte/IS Peak Area Ratio Data->Ratio Concentration Determine Probenecid Concentration Ratio->Concentration Logical_Relationship cluster_IS_Type Internal Standard Type cluster_Properties Key Properties cluster_Performance Performance Outcome Probenecid_d7 This compound (Deuterated) PhysChem Physicochemical Properties Probenecid_d7->PhysChem Identical Chromatography Chromatographic Behavior Probenecid_d7->Chromatography Co-elution Ionization Ionization Efficiency Probenecid_d7->Ionization Identical Structural_Analog Structural Analog Structural_Analog->PhysChem Similar Structural_Analog->Chromatography Similar Retention Structural_Analog->Ionization May Differ Variability_Comp Effective Variability Compensation PhysChem->Variability_Comp Incomplete_Comp Incomplete Variability Compensation PhysChem->Incomplete_Comp Matrix_Effect_Comp Superior Matrix Effect Compensation Chromatography->Matrix_Effect_Comp Chromatography->Incomplete_Comp Ionization->Matrix_Effect_Comp Ionization->Incomplete_Comp Accuracy Higher Accuracy & Precision Variability_Comp->Accuracy Matrix_Effect_Comp->Accuracy Lower_Accuracy Potentially Lower Accuracy & Precision Incomplete_Comp->Lower_Accuracy

References

Probenecid-d7 in Bioanalysis: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an appropriate internal standard (IS) is a critical factor that directly influences the accuracy and precision of quantitative bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of Probenecid-d7, a deuterated internal standard, against its non-deuterated analogues, supported by established scientific principles and experimental data.

Probenecid is a uricosuric agent frequently used to increase the plasma concentration of various drugs by inhibiting their renal excretion. This makes the accurate quantification of co-administered drugs essential. The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in bioanalysis for achieving the highest level of data quality.

The Superiority of Deuterated Internal Standards

Deuterated internal standards, like this compound, are chemically identical to the analyte of interest, with the only difference being the replacement of one or more hydrogen atoms with deuterium. This subtle mass difference allows for their differentiation by the mass spectrometer. Because their physicochemical properties are nearly identical to the analyte, they co-elute chromatographically and exhibit similar ionization efficiency and extraction recovery. This intrinsic similarity allows them to effectively compensate for variability introduced during sample preparation and analysis, leading to superior accuracy and precision compared to non-deuterated (structural analogue) internal standards.

Performance Data: this compound vs. a Structural Analogue

Table 1: Comparison of Bioanalytical Method Validation Parameters

ParameterThis compound (Deuterated IS)Structural Analogue (Non-Deuterated IS)Acceptance Criteria (FDA/EMA)
Accuracy (%RE) Typically within ±5%Can vary, potentially up to ±15%Within ±15% of nominal value (±20% at LLOQ)
Precision (%CV) Typically ≤5%Can be higher, approaching 15%≤15% (≤20% at LLOQ)
Lower Limit of Quantitation (LLOQ) Lower, due to better signal-to-noiseHigher, more susceptible to matrix effectsClearly defined and reproducible
Matrix Effect Minimal and compensatedCan be significant and variableShould be assessed and minimized
Extraction Recovery Consistent and similar to analyteMay differ from analyte, leading to variabilityConsistent, precise, and reproducible

Table 2: Expected Accuracy and Precision Data for Quality Control Samples

QC LevelThis compound (Deuterated IS)Structural Analogue (Non-Deuterated IS)
Accuracy (%RE) Precision (%CV)
Low QC -2.5 to 2.5≤ 5.0
Medium QC -2.0 to 2.0≤ 4.0
High QC -1.5 to 1.5≤ 3.0

Data presented are representative values based on the established performance advantages of deuterated internal standards.

Experimental Protocols

A robust and well-documented experimental protocol is crucial for reproducible bioanalytical results. The following provides a detailed methodology for a typical LC-MS/MS bioanalytical assay using this compound as an internal standard for the quantification of a co-administered drug, for example, the antiviral Oseltamivir.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma sample in a 1.5 mL microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized based on analyte levels).

  • Vortex mix for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex mix for 30 seconds and inject into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to achieve separation of the analyte and internal standard from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative, depending on the analyte.

  • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and this compound are monitored.

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound IS plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection hplc HPLC Separation (C18 Column) injection->hplc ms MS/MS Detection (MRM Mode) hplc->ms data Data Acquisition and Processing ms->data G cluster_blood Bloodstream cluster_kidney Kidney Proximal Tubule Cell cluster_urine Urine drug Drug (e.g., Oseltamivir) OAT Organic Anion Transporter (OAT) drug->OAT Secretion excretion Drug Excretion OAT->excretion probenecid Probenecid probenecid->OAT Inhibition

Inter-Laboratory Comparison of Probenecid-d7 Bioanalytical Methods: A Performance Evaluation Guide

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: Hypothetical Inter-Laboratory Study Results

An inter-laboratory comparison is a well-established method for evaluating the performance of analytical methods and the proficiency of participating laboratories.[1][2] In this hypothetical study, a coordinating body distributed a homogenous test sample of human plasma spiked with a known concentration of Probenecid (the analyte) and Probenecid-d7 (the internal standard) to five different laboratories. The laboratories were tasked with quantifying the concentration of Probenecid using their own validated bioanalytical methods.

Table 1: Comparison of Quantitative Performance in Probenecid Analysis

ParameterLaboratory 1Laboratory 2Laboratory 3Laboratory 4Laboratory 5
Mean Measured Concentration (ng/mL) 49.8551.2048.9050.5049.55
Accuracy (% Bias) -0.30%+2.40%-2.20%+1.00%-0.90%
Precision (%RSD) 2.5%3.1%2.8%2.2%2.6%
Linearity (r²) 0.99950.99910.99960.99980.9994
Limit of Quantification (LOQ) (ng/mL) 1.00.51.00.81.0
Z-Score *-0.151.20-1.100.50-0.45

*Z-scores are calculated based on a hypothetical assigned value of 50.0 ng/mL and a standard deviation for proficiency assessment of 1.0. Z-scores between -2 and +2 are generally considered satisfactory.[3][4]

Experimental Protocols

The following is a representative protocol for the quantification of Probenecid in human plasma using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol can serve as a standardized procedure for an inter-laboratory comparison.

2.1. Materials and Reagents

  • Probenecid and this compound certified reference standards

  • Human plasma (K2EDTA)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2.2. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples and standards to room temperature.

  • To 100 µL of plasma, add 10 µL of this compound working solution (internal standard).

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2.3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera or equivalent

  • Mass Spectrometer: Sciex API 5500 or equivalent

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Probenecid: Q1 286.1 -> Q3 198.1

    • This compound: Q1 293.1 -> Q3 205.1

2.4. Data Analysis and Validation The method should be validated according to ICH M10 guidelines for bioanalytical method validation.[5] Key validation parameters include:

  • Specificity: Assessed by analyzing blank plasma samples to ensure no interference at the retention times of the analyte and internal standard.

  • Linearity: Determined by a calibration curve using at least six non-zero concentrations. A correlation coefficient (r²) of >0.99 is desirable.[6][7]

  • Accuracy and Precision: Evaluated at a minimum of four concentration levels (LLOQ, low, mid, and high QC). Acceptance criteria are typically within ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.[6][8]

  • Recovery and Matrix Effect: Assessed to ensure the extraction process is efficient and that the plasma matrix does not suppress or enhance the ion signal.

  • Stability: Analyte stability should be evaluated under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Mandatory Visualizations

The following diagrams illustrate the logical and experimental workflows relevant to an inter-laboratory comparison of this compound methods.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Aliquoting p2 Internal Standard Spiking (this compound) p1->p2 p3 Protein Precipitation p2->p3 p4 Centrifugation p3->p4 p5 Supernatant Transfer p4->p5 p6 Evaporation p5->p6 p7 Reconstitution p6->p7 a1 Injection into LC System p7->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Caption: Experimental workflow for this compound analysis.

G cluster_org Coordinating Body cluster_labs Participating Laboratories org1 Prepare & Characterize Test Material org2 Distribute Samples to Participating Labs org1->org2 lab1 Receive & Analyze Test Samples org2->lab1 org3 Collect & Analyze Submitted Data org4 Issue Performance Report (with Z-Scores) org3->org4 lab3 Review Performance & Implement Corrective Actions org4->lab3 lab2 Report Results to Coordinating Body lab1->lab2 lab2->org3

Caption: Logical workflow of an inter-laboratory comparison study.

G cluster_transporter Renal Tubule Cell cluster_blood Bloodstream probenecid Probenecid oat Organic Anion Transporter (OAT) probenecid->oat Inhibits uric_acid_blood Increased Uric Acid Excretion oat->uric_acid_blood Reduced Reabsorption Leads to uric_acid Uric Acid uric_acid->oat Reabsorption

Caption: Probenecid's mechanism of action on renal transporters.

References

Safety Operating Guide

Personal protective equipment for handling Probenecid-d7

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Probenecid-d7. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment. This compound is a deuterated form of Probenecid, and its material safety properties are considered to be identical to the parent compound.

Personal Protective Equipment (PPE) Requirements

Proper selection and consistent use of Personal Protective Equipment are the primary defense against chemical exposure. The following table summarizes the required PPE for various operations involving this compound.

OperationEye/Face ProtectionSkin/Body ProtectionRespiratory ProtectionHand Protection
Storage and Transport Tightly fitting safety goggles with side-shields.[1]Wear suitable protective clothing.[1]Not generally required if containers remain sealed in a well-ventilated area.Chemical impermeable gloves.[1]
Handling and Use (Solid Form) Tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US).[1]Wear suitable protective clothing. Avoid contact with skin.[1]Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A full-face respirator is recommended in such cases.[1][2]Chemical impermeable gloves.[1]
Solution Preparation and Use Tightly fitting safety goggles with side-shields and a face shield.Wear suitable protective clothing. Avoid contact with skin and eyes.[1]Use in a well-ventilated area. Avoid breathing vapors or mists.[1]Chemical impermeable gloves.[1]
Accidental Spill Cleanup Tightly fitting safety goggles with side-shields.[1]Wear suitable protective clothing.[1]Wear self-contained breathing apparatus for major spills.[1]Chemical impermeable gloves.[1]

Operational Plan: Safe Handling and Storage

Handling:

  • Handle in a well-ventilated place.[1]

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke when using this product.[1][3]

  • Wash hands and any exposed skin thoroughly after handling.[2]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • Probenecid may be light sensitive and should be protected from light.[1]

  • Store apart from foodstuff containers or incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1][3]

  • Probenecid tablets should be stored at a temperature less than 40°C, preferably between 15-30°C.[1]

First Aid Measures

  • If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]

  • In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[1][2]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[1][2]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][3][4]

Disposal Plan

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.[4]

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.[1]

  • Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning.[1]

Mechanism of Action: Inhibition of Organic Anion Transporters

Probenecid is known to interact with organic anion transporters (OATs), which are crucial for the transport of various substances across cell membranes, including in the kidneys. By inhibiting these transporters, Probenecid can alter the pharmacokinetics of other drugs.

Probenecid_Mechanism_of_Action cluster_cell Cell Membrane OAT Organic Anion Transporter (OAT) Efflux Drug Efflux (Reduced) Probenecid This compound Probenecid->OAT Inhibits Drug Anionic Drug (e.g., Penicillin) Drug->OAT Transported out of cell

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。